3-Morpholinopropiophenone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127766. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-morpholin-4-yl-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C13H17NO2.ClH/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14;/h1-5H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUAFINDWSQCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144518 | |
| Record name | 3-Morpholinopropiophenone hydrochloride | |
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Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020-16-2 | |
| Record name | 1-Propanone, 3-(4-morpholinyl)-1-phenyl-, hydrochloride (1:1) | |
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| Record name | 3-Morpholinopropiophenone hydrochloride | |
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| Record name | 3-Morpholinopropiophenone hydrochloride | |
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| Record name | 3-morpholinopropiophenone hydrochloride | |
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| Record name | 3-Morpholinopropiophenone hydrochloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Morpholinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the chemical properties of 3-Morpholinopropiophenone hydrochloride (CAS No. 1020-16-2). It is a keto-amine compound that belongs to the class of propiophenones and contains a morpholine moiety. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its putative biological activity by examining the established mechanism of action of structurally related substituted cathinones. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| CAS Number | 1020-16-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [2][3] |
| Molecular Weight | 255.74 g/mol | [3] |
| Melting Point | 180-182 °C | [4][5] |
| Boiling Point | 356.9 °C at 760 mmHg | [4][5] |
| Flash Point | 169.7 °C | [4][5] |
| Appearance | Solid | [5] |
| Synonyms | 3-(4-Morpholino)propiophenone hydrochloride, 3-Morpholin-4-yl-1-phenylpropan-1-one hydrochloride | [1][3] |
Synthesis
The primary synthetic route to this compound is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this specific synthesis, acetophenone serves as the carbonyl compound, formaldehyde as the source of the methylene bridge, and morpholine as the secondary amine.
General Experimental Protocol for Mannich Reaction
The following is a generalized protocol for the synthesis of β-aminoketones, adapted for the preparation of this compound.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Morpholine hydrochloride (or morpholine and hydrochloric acid)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of acetophenone, paraformaldehyde, and morpholine hydrochloride.
-
Add ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid.
-
The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/acetone, to yield this compound as a crystalline solid.
Analytical Data
Detailed spectral data for this compound is not widely available in the public domain. However, based on the known structure and data from analogous compounds, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the morpholine ring, and the two methylene groups of the propiophenone backbone. The protons adjacent to the carbonyl group and the nitrogen atom would be expected to be deshielded and appear at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-N and C-O stretching vibrations from the morpholine ring.
Mass Spectrometry
The mass spectrum of this compound would likely show a molecular ion peak corresponding to the free base (C₁₃H₁₇NO₂). Common fragmentation patterns would involve cleavage at the bonds adjacent to the carbonyl group and the nitrogen atom of the morpholine ring.
Biological Activity and Signaling Pathways
While specific pharmacological studies on 3-Morpholinopropiopiophenone hydrochloride are limited, its structural similarity to substituted cathinones suggests a potential mechanism of action as a monoamine transporter inhibitor. Substituted cathinones are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters.
This inhibition of neurotransmitter reuptake can lead to stimulant effects. The interaction with these transporters is a key signaling pathway for many psychoactive compounds.
Conclusion
This compound is a compound with well-defined physical properties and a straightforward synthetic pathway. While specific analytical and pharmacological data are not extensively documented, its structural characteristics provide a strong basis for predicting its behavior and potential biological activity. As a member of the substituted cathinone family, it warrants further investigation to fully elucidate its pharmacological profile and potential applications in drug development. This guide serves as a foundational resource to aid in such future research endeavors.
References
An In-depth Technical Guide to the Synthesis of 3-Morpholinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-Morpholinopropiophenone hydrochloride, a valuable intermediate in pharmaceutical research. The synthesis is primarily achieved through the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group.
Core Synthesis Pathway: The Mannich Reaction
The synthesis of this compound is a three-component condensation reaction involving propiophenone, formaldehyde, and morpholine.[1][2][3] This reaction is a prime example of a Mannich reaction, which yields a β-aminocarbonyl compound known as a Mannich base.[1] The hydrochloride salt of the amine is often used to ensure acidic conditions, which are favorable for the reaction mechanism.[1]
The reaction proceeds through the formation of a reactive iminium ion from the condensation of morpholine and formaldehyde. Propiophenone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the carbon-carbon bond, ultimately yielding the 3-morpholinopropiophenone base. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Propiophenone | C₉H₁₀O | 134.18 | 18-20 | 218 |
| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | 120-170 (decomposes) | N/A |
| Morpholine Hydrochloride | C₄H₁₀ClNO | 123.58 | 175-177 | N/A |
| This compound | C₁₃H₁₈ClNO₂ | 255.74 | 186-188 | N/A |
Experimental Protocol
This protocol is adapted from a well-established procedure for a similar Mannich reaction.[4]
Materials:
-
Propiophenone
-
Paraformaldehyde
-
Morpholine hydrochloride
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine propiophenone (1.0 eq), morpholine hydrochloride (1.3 eq), and paraformaldehyde (2.5 eq of CH₂O).
-
Solvent and Catalyst Addition: Add 95% ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The reactants will dissolve to form a homogeneous solution. Continue refluxing for a minimum of 2 hours.
-
Crystallization and Isolation: After the reflux period, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Filtration: Collect the crystalline product by vacuum filtration and wash the crystals with cold acetone to remove unreacted starting materials and impurities.
-
Drying: Dry the product, this compound, in a vacuum oven at a temperature not exceeding 60°C.
Expected Yield: 70-80%
Characterization Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the morpholine ring protons, and the two methylene groups of the propiophenone backbone. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, morpholine carbons, and the two aliphatic carbons of the propiophenone chain. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) stretch, C-N stretch, and aromatic C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (3-Morpholinopropiophenone) and characteristic fragmentation patterns. |
Visualizations
Synthesis Pathway
Caption: The Mannich reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Logical Relationship of Reactants to Product
Caption: The contribution of each reactant to the final Mannich base structure.
References
The Putative Mechanism of Action of 3-Morpholinopropiophenone Hydrochloride: An In-depth Technical Guide for Researchers
Disclaimer: The following information is based on the pharmacological profiles of structurally similar compounds, as there is currently a lack of published scientific literature detailing the specific mechanism of action for 3-Morpholinopropiophenone hydrochloride (3-MPP HCl). This document serves as a technical guide for researchers, scientists, and drug development professionals, extrapolating from established structure-activity relationships within the synthetic cathinone class.
Executive Summary
This compound is a synthetic derivative of cathinone, structurally analogous to other psychoactive propiophenones. Based on the known pharmacology of related compounds, particularly α-pyrrolidinopropiophenone (α-PPP), it is hypothesized that 3-MPP HCl primarily functions as a monoamine transporter inhibitor. Its mechanism of action is likely centered on blocking the reuptake of dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT), in the synaptic cleft. This inhibition leads to an accumulation of these neurotransmitters, resulting in increased downstream signaling and producing stimulant effects on the central nervous system. The presence of the morpholine ring, as opposed to the pyrrolidine ring found in more potent analogs, is predicted to modulate its potency and selectivity at the monoamine transporters.
Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition
The primary mechanism of action for synthetic cathinones involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.
This compound is anticipated to act as a competitive inhibitor at these transporter sites. By binding to DAT and NET, it would block the reuptake of dopamine and norepinephrine, leading to their increased concentration in the synapse and enhanced postsynaptic receptor activation.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of 3-MPP at the monoamine synapse.
Quantitative Data from Structurally Related Compounds
While no specific binding affinity or reuptake inhibition data for this compound is available, the following table summarizes the in vitro data for its close structural analog, α-pyrrolidinopropiophenone (α-PPP), and other related compounds for comparative purposes. This data is crucial for predicting the potential pharmacological profile of 3-MPP HCl.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Selectivity |
| α-PPP | 196 ± 40 | 39.4 ± 4.5 | >10,000 | >51 |
| α-PVP | 12.8 ± 1.2 | 14.2 ± 1.2 | >10,000 | >781 |
| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | 826 |
| Cocaine | 239 ± 21 | 313 ± 15 | 309 ± 25 | 1.3 |
| Methamphetamine | 140 ± 19 | 43.8 ± 3.8 | 1790 ± 150 | 12.8 |
Data sourced from Marusich et al. (2014). "Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV)". Neuropharmacology, 87, 206-213.
The data indicates that α-PPP is a selective inhibitor of catecholamine transporters (DAT and NET) with negligible activity at the serotonin transporter. It is reasonable to hypothesize that this compound would exhibit a similar profile, likely with its own distinct potency and selectivity ratios. The substitution of the pyrrolidine ring with a morpholine ring may alter the binding affinity and efficacy at these transporters.
Experimental Protocols for Pharmacological Characterization
To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.
In Vitro Monoamine Transporter Inhibition Assays
Objective: To quantify the binding affinity and reuptake inhibition potency of 3-MPP HCl at DAT, NET, and SERT.
Methodology: Radioligand Binding Assays
-
Tissue Preparation: Rat striatum (for DAT), hippocampus (for NET), and whole brain minus striatum (for SERT) are homogenized in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended to yield a crude synaptosomal preparation.
-
Assay Conditions:
-
DAT Binding: Incubate synaptosomal membranes with the radioligand [³H]WIN 35,428 and varying concentrations of 3-MPP HCl. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
NET Binding: Incubate hippocampal membranes with [³H]nisoxetine and varying concentrations of 3-MPP HCl. Non-specific binding is determined using a high concentration of desipramine.
-
SERT Binding: Incubate cortical membranes with [³H]citalopram and varying concentrations of 3-MPP HCl. Non-specific binding is determined using a high concentration of clomipramine.
-
-
Data Analysis: Following incubation, samples are filtered and washed to separate bound and free radioligand. The radioactivity of the filters is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Methodology: Synaptosomal Uptake Assays
-
Synaptosome Preparation: Prepare synaptosomes from the same brain regions as described above.
-
Uptake Protocol: Pre-incubate synaptosomes with varying concentrations of 3-MPP HCl or vehicle. Initiate neurotransmitter uptake by adding [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity of the synaptosomes.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of 3-MPP HCl that inhibits 50% of the specific neurotransmitter uptake.
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of 3-MPP HCl.
Conclusion
While direct experimental data on this compound is not publicly available, a strong inference can be made from its chemical structure and the known pharmacology of its analogs. The compound is likely a catecholamine-selective monoamine reuptake inhibitor, with a pharmacological profile that would classify it as a central nervous system stimulant. The precise potency and selectivity of 3-MPP HCl at the dopamine and norepinephrine transporters would determine its specific psychoactive and physiological effects. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its mechanism of action, which is essential for a comprehensive understanding of its potential therapeutic or toxicological properties. Future research should focus on conducting these in vitro and subsequent in vivo studies to validate this hypothesized mechanism.
3-Morpholinopropiophenone Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Morpholinopropiophenone hydrochloride is a chemical compound belonging to the propiophenone and morpholine classes. While specific research on this molecule is limited, its structural similarity to other pharmacologically active compounds, such as synthetic cathinones and various morpholine derivatives, suggests potential applications in neuroscience research and drug discovery. This technical guide synthesizes the available chemical information for this compound and extrapolates potential biological activities, synthetic routes, and analytical methodologies based on closely related analogues. All quantitative data, where available, has been summarized, and detailed experimental protocols for representative compounds are provided.
Chemical and Physical Properties
This compound is the hydrochloride salt of 3-Morpholinopropiophenone. The hydrochloride form generally confers increased water solubility and stability, making it suitable for laboratory research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-phenyl-3-(morpholin-4-yl)propan-1-one;hydrochloride | Inferred |
| CAS Number | 1020-16-2 | [1] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [2] |
| Molecular Weight | 255.74 g/mol | [2] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water, ethanol, and methanol | Inferred |
Synthesis
A likely synthetic route for this compound is via a Mannich reaction, a common method for producing β-amino ketones. This would involve the reaction of acetophenone, formaldehyde, and morpholine hydrochloride. An alternative and widely used method for the synthesis of cathinone derivatives involves the α-bromination of propiophenone followed by a nucleophilic substitution with morpholine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Morpholinopropiophenone HCl.
General Experimental Protocol for Synthesis of Cathinone Analogues
The following is a generalized protocol based on the synthesis of similar cathinone derivatives and should be adapted and optimized for the specific synthesis of this compound.
-
α-Bromination of Propiophenone:
-
Dissolve propiophenone in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent, while stirring and maintaining a low temperature (e.g., 0-5 °C) with an ice bath.
-
Allow the reaction to proceed until the color of the bromine disappears.
-
The reaction mixture is then worked up, typically by washing with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude α-bromopropiophenone, which can be purified by distillation or used directly in the next step.
-
-
Nucleophilic Substitution with Morpholine:
-
Dissolve the α-bromopropiophenone in a suitable solvent like acetonitrile or ethanol.
-
Add at least two equivalents of morpholine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid formed during the reaction. Alternatively, one equivalent of morpholine and one equivalent of another base (e.g., triethylamine or potassium carbonate) can be used.
-
The mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
The organic layer is washed with water and brine, dried, and the solvent is evaporated to yield the freebase of 3-Morpholinopropiophenone.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the freebase in a dry, non-polar solvent such as diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether or bubble dry hydrogen chloride gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
-
Potential Mechanism of Action and Pharmacological Effects
While no specific pharmacological data for this compound is available in the public domain, its structural characteristics allow for informed hypotheses regarding its potential biological targets.
Monoamine Transporter Inhibition
Many synthetic cathinones are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can act as either uptake inhibitors or releasing agents. Given that 3-Morpholinopropiophenone is a β-keto-phenethylamine, it is plausible that it functions as a monoamine transporter inhibitor.
Caption: Potential mechanism via monoamine transporter inhibition.
Other Potential Targets
Research on structurally similar morpholine-containing compounds has indicated activity at other central nervous system receptors. For instance, some arylcyclohexylmorpholines have shown affinity for the N-methyl-D-aspartate (NMDA) receptor. Additionally, a study on 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MTMP) demonstrated its ability to induce apoptosis in human peripheral blood mononuclear cells through the activation of caspases-3/7. This suggests potential cytotoxic effects that warrant further investigation.
Analytical Methods
The identification and quantification of this compound in various matrices can be achieved using standard analytical techniques employed for novel psychoactive substances.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in biological and seized samples. | A characteristic mass spectrum with a molecular ion peak and specific fragmentation patterns. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification in complex matrices like blood and urine. | Specific parent and daughter ion transitions for multiple reaction monitoring (MRM). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | ¹H and ¹³C NMR spectra with chemical shifts and coupling constants corresponding to the proposed structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carbonyl group, aromatic ring, and morpholine moiety. |
General Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
For solid samples, dissolve a small amount in a suitable organic solvent (e.g., methanol or chloroform).
-
For biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.
-
-
GC Separation:
-
Inject the prepared sample into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Use a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
-
MS Detection:
-
The eluent from the GC is introduced into a mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.
-
The retention time from the GC and the mass spectrum are compared to a reference standard for positive identification.
-
Conclusion
This compound is a compound of interest due to its structural relationship to a class of psychoactive substances. While direct research on this specific molecule is not widely available, this guide provides a comprehensive overview based on its chemical nature and the properties of analogous compounds. The proposed synthetic routes, potential mechanisms of action, and analytical methodologies serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and forensic science. Further empirical studies are necessary to fully elucidate the pharmacological and toxicological profile of this compound.
References
3-Morpholinopropiophenone Hydrochloride: A Technical Guide
CAS Number: 1020-16-2
This technical guide provides an in-depth overview of 3-Morpholinopropiophenone hydrochloride, a Mannich base with potential applications in research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Data
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key identifiers and computed physicochemical properties.
| Property | Value | Source |
| CAS Number | 1020-16-2 | [1][2] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [2] |
| Molecular Weight | 255.74 g/mol | [2] |
| IUPAC Name | 3-morpholin-4-yl-1-phenylpropan-1-one hydrochloride | PubChem |
| Synonyms | 3-(4-Morpholinyl)-1-phenyl-1-propanone hydrochloride, β-Morpholinopropiophenone hydrochloride | [2] |
Note: Some properties are computed and may vary from experimental values.
Synthesis and Experimental Protocols
This compound is synthesized via the Mannich reaction, a three-component condensation of an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (morpholine), followed by conversion to the hydrochloride salt.[1][2]
General Experimental Protocol for Synthesis (Representative)
The following is a representative protocol for the synthesis of a β-aminoketone via the Mannich reaction. Specific conditions for this compound may vary.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Morpholine hydrochloride
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for salt formation)
-
Diethyl ether (or other suitable anti-solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of acetophenone, paraformaldehyde, and morpholine hydrochloride in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same or a different solvent (e.g., ethereal HCl) until precipitation is complete.
-
Isolation: The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Analytical Characterization
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the morpholine ring protons, and the aliphatic protons of the propanone backbone. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, morpholine carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (C₁₃H₁₇NO₂) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O), C-N stretching, and aromatic C-H stretching. |
Mechanism of Action and Biological Activity
Specific studies on the mechanism of action and biological activity of this compound are scarce in the available literature. However, based on its chemical structure as a substituted cathinone and a morpholine derivative, some general pharmacological properties can be inferred.
Substituted cathinones are known to act as central nervous system stimulants. Their primary mechanism of action often involves the inhibition of monoamine reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters. This can result in psychostimulant effects.
The morpholine moiety is present in various biologically active compounds and can influence properties such as solubility and receptor binding. Some morpholine derivatives have been investigated for a range of pharmacological activities.
Due to the lack of specific data for this compound, a detailed signaling pathway cannot be provided. The diagram below illustrates the general mechanism of the Mannich reaction.
Mannich Reaction Mechanism
References
Navigating the Solubility Landscape of 3-Morpholinopropiophenone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Solubility Profiling
A systematic approach to documenting solubility is crucial for comparative analysis and informed decision-making. All experimentally determined solubility data should be meticulously recorded. The following table provides a standardized template for presenting such data, ensuring clarity and ease of comparison across different solvent systems and conditions.
Table 1: Solubility Profile of 3-Morpholinopropiophenone Hydrochloride in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Example: Methanol | 25 | Data Point | Calculated Value | e.g., Shake-Flask | e.g., Clear solution |
| Example: Ethanol | 25 | Data Point | Calculated Value | e.g., HPLC | e.g., Undissolved particles |
| Example: Acetone | 25 | Data Point | Calculated Value | e.g., UV-Vis | e.g., Color change |
| Example: Dichloromethane | 25 | Data Point | Calculated Value | e.g., Gravimetric | e.g., Gel formation |
| Example: Dimethyl Sulfoxide (DMSO) | 25 | Data Point | Calculated Value | e.g., Shake-Flask | e.g., Exothermic dissolution |
| Example: N,N-Dimethylformamide (DMF) | 25 | Data Point | Calculated Value | e.g., Shake-Flask | e.g., Clear solution |
Note: The data in this table are illustrative examples. Researchers should replace "Data Point" and "Calculated Value" with their experimentally determined values.
Experimental Protocols: Determining Thermodynamic Solubility
The determination of equilibrium or thermodynamic solubility is a fundamental experiment in pharmaceutical sciences. The saturation shake-flask method is widely regarded as the gold standard for its reliability and direct measurement of the saturation point of a compound in a given solvent.[1]
Key Experiment: Saturation Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, Ethanol, Acetone)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a controlled temperature is recommended to pellet the undissolved solid.[1]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[2]
Visualization of Experimental and Logical Workflows
To further elucidate the processes involved in solubility determination and its implications, the following diagrams are provided.
References
3-Morpholinopropiophenone hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinopropiophenone hydrochloride is a chemical compound belonging to the class of aminoketones, specifically a Mannich base. Mannich bases are β-amino ketones formed by the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and a primary or secondary amine. In the case of this compound, the constituent molecules are acetophenone, formaldehyde, and morpholine hydrochloride.[1][2][3] This class of compounds is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its members, including potential anticancer and antimicrobial properties.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.
Physical and Chemical Properties
This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(morpholin-4-yl)-1-phenylpropan-1-one hydrochloride | |
| Synonyms | β-Morpholinopropiophenone hydrochloride | |
| CAS Number | 1020-16-2 | |
| Molecular Formula | C₁₃H₁₈ClNO₂ | |
| Molecular Weight | 255.74 g/mol | |
| Appearance | Solid | |
| Melting Point | 150-155 °C (for the analogous β-dimethylaminopropiophenone hydrochloride) |
Experimental Protocols
Synthesis via Mannich Reaction
This compound is synthesized via the Mannich reaction, a three-component condensation reaction.[1][2][3]
Reaction Scheme:
Synthesis of this compound.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Morpholine hydrochloride
-
95% Ethanol
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine acetophenone, paraformaldehyde, and morpholine hydrochloride in equimolar amounts.
-
Add 95% ethanol to the flask to serve as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the mixture on a steam bath for approximately 2 hours. The reaction mixture should become a homogeneous solution.
-
After reflux, filter the hot solution to remove any impurities.
-
Transfer the clear, yellowish filtrate to a wide-mouthed Erlenmeyer flask.
-
Cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold acetone to remove any soluble impurities.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 70°C).
Purification by Recrystallization
The purity of the synthesized this compound can be enhanced by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Based on the properties of similar compounds, a mixture of ethanol and acetone or isopropanol could be effective.[7][8]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz for proton and 75 MHz for carbon.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, containing a small amount of tetramethylsilane (TMS) as an internal standard.[9][10][11]
-
Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propiophenone backbone, and the methylene protons of the morpholine ring.
-
Expected ¹³C NMR Spectral Features: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and morpholine moieties.[10][11][12]
Workflow for NMR Analysis:
NMR analysis workflow.
Infrared (IR) Spectroscopy
-
FTIR spectra can be obtained using a Fourier Transform Infrared spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[13][14][15][16]
-
Expected IR Spectral Features: The spectrum should exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, C-H stretching of the aromatic and aliphatic groups, C-N stretching of the amine, and C-O-C stretching of the morpholine ether linkage.
Mass Spectrometry (MS)
-
Mass spectra can be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation for GC-MS: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.[17][18]
-
Expected Mass Spectrum: The mass spectrum will show the molecular ion peak corresponding to the mass of the free base and/or the protonated molecule, along with characteristic fragmentation patterns.
Biological Activity
While specific studies on the biological activity of this compound are limited, the broader classes of compounds to which it belongs—Mannich bases and morpholine derivatives—have been extensively investigated for their pharmacological potential.
Cytotoxic and Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of morpholine-containing compounds and Mannich bases against various cancer cell lines.[4][19][20]
-
Mechanism of Action: The cytotoxic action of Mannich bases is often attributed to their ability to act as alkylating agents, particularly towards cellular thiols like glutathione and cysteine residues in proteins.[21] This can disrupt cellular redox balance and inhibit the function of critical enzymes, leading to apoptosis.
-
Potential Signaling Pathways: The anticancer activity of some Mannich bases has been linked to the induction of apoptosis through pathways such as the Fas/CD95 signaling pathway.[21] Additionally, morpholine-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[22]
Logical Relationship of Potential Cytotoxic Action:
Potential cytotoxic mechanism.
Antimicrobial Activity
Mannich bases and propiophenone derivatives have also been reported to possess antimicrobial activity against a range of bacteria and fungi.[5][23][24][25]
-
Mechanism of Action: The antimicrobial effect of these compounds may be due to their interaction with microbial cell walls or membranes, or the inhibition of essential enzymes. The α,β-unsaturated ketone moiety, which can be formed from the Mannich base, is a reactive Michael acceptor and can react with nucleophiles in biological systems, contributing to its antimicrobial properties.[6]
Conclusion
This compound is a synthetically accessible Mannich base with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its physical and chemical properties, along with detailed methodologies for its synthesis and characterization. While direct biological data for this specific compound is sparse, the known activities of related compounds suggest that it may possess valuable cytotoxic and antimicrobial properties. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential.
References
- 1. organicreactions.org [organicreactions.org]
- 2. gijash.com [gijash.com]
- 3. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 6. ipindexing.com [ipindexing.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. N-methyl morpholine hydrochloride [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. swgdrug.org [swgdrug.org]
- 18. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative cytotoxicities of various morpholinyl anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Purity and Impurity Profile of 3-Morpholinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and potential impurity profile of 3-Morpholinopropiophenone hydrochloride. Due to the limited availability of specific public data on this compound, this document outlines a likely synthetic pathway and deduces a corresponding impurity profile based on established chemical principles of analogous β-aminoketones. The analytical methodologies presented are standard techniques for the characterization and quality control of such pharmaceutical compounds.
Synthesis and Potential Impurities
This compound is a β-aminoketone, which is commonly synthesized via the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (propiophenone), an aldehyde (formaldehyde), and a secondary amine (morpholine) in its hydrochloride salt form.
dot
Caption: Proposed synthetic pathway for this compound via the Mannich reaction.
The impurity profile of this compound is intrinsically linked to its manufacturing process. Potential impurities can be categorized as starting materials, intermediates, by-products, and degradation products.
Table 1: Potential Impurity Profile of this compound
| Impurity Type | Potential Compound | Origin |
| Starting Materials | Propiophenone | Unreacted starting material |
| Morpholine (free base/HCl) | Unreacted starting material | |
| Formaldehyde | Unreacted starting material | |
| Intermediates | Morpholinomethyl cation (Iminium Ion) | Reactive intermediate |
| By-products | Bis-(morpholinomethyl) ketone | Reaction of the product with the iminium ion |
| Propiophenone self-condensation products | Side reaction of the starting ketone | |
| N-formylmorpholine | Side reaction of morpholine and formaldehyde | |
| Degradation Products | Phenyl vinyl ketone | Elimination of morpholine (degradation) |
Purity Specifications
The purity of this compound would be determined by a combination of chromatographic and spectroscopic techniques. A representative batch would be expected to meet stringent purity requirements.
Table 2: Representative Purity Data for a Batch of this compound
| Parameter | Specification | Hypothetical Result |
| Appearance | White to off-white crystalline solid | Conforms |
| Melting Point | 188 - 192 °C | 190.5 °C |
| Assay (HPLC) | ≥ 99.0% | 99.5% |
| Individual Impurity (HPLC) | ≤ 0.1% | Max individual impurity: 0.08% |
| Total Impurities (HPLC) | ≤ 0.5% | 0.25% |
| Loss on Drying | ≤ 0.5% | 0.2% |
| Residue on Ignition | ≤ 0.1% | 0.05% |
Analytical Methodologies
A robust analytical workflow is essential for the comprehensive analysis of this compound, ensuring its purity and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Determination
Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Protocol:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiment: ¹H NMR.
-
Acquisition Parameters:
-
Pulse angle: 30-45 degrees.
-
Acquisition time: ~4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16 or as needed for adequate signal-to-noise.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
This guide provides a foundational understanding of the purity and impurity profile of this compound for research, development, and quality control purposes. The successful implementation of these analytical methods is crucial for ensuring the quality, safety, and efficacy of this compound in any application.
Unraveling the Biological Profile of 3-Morpholinopropiophenone Hydrochloride: A Technical Overview
Disclaimer: Publicly available scientific literature on the specific biological activity of 3-Morpholinopropiophenone hydrochloride (CAS 1020-16-2) is exceptionally limited. This guide synthesizes the available information and provides a contextual framework based on structurally related compounds to offer a speculative overview for research and drug development professionals. All information should be verified through independent experimental studies.
Introduction
This compound, with the chemical name 3-(morpholin-4-yl)-1-phenylpropan-1-one hydrochloride, is a Mannich base derivative of propiophenone. Mannich bases are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antibacterial, and central nervous system (CNS) effects.[1][2] The presence of the morpholine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties and can contribute to a molecule's biological activity.[3][4]
While specific data for this compound is scarce, its structural similarity to other psychoactive propiophenone and cathinone derivatives suggests a potential for activity within the central nervous system, possibly through modulation of monoamine neurotransmitter systems.
Hypothetical Biological Activity and Mechanism of Action
Based on the pharmacology of structurally analogous compounds, this compound could potentially interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Propiophenone derivatives are known to act as inhibitors or releasing agents at these transporters, thereby increasing the synaptic concentrations of their respective neurotransmitters.
A commercial supplier notes, without citation to peer-reviewed literature, that 3-Morpholinopropiophenone is a potent inhibitor of HepG2 (human hepatoma) and microglia cells, and that it inhibits the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-8. This suggests potential anti-cancer and anti-inflammatory properties. However, these claims require experimental validation.
Potential Signaling Pathway: Monoamine Transporter Inhibition
The diagram below illustrates a hypothetical mechanism of action where this compound acts as a monoamine transporter inhibitor. This is a speculative pathway based on the activities of related compounds.
Quantitative Data
As of the latest search, there is no publicly available, peer-reviewed quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀, ED₅₀) for the biological activity of this compound. The following table is a placeholder to illustrate how such data would be presented if it were available.
| Target | Assay Type | Species | Value | Unit |
| Data Not Available | ||||
Experimental Protocols
Due to the lack of specific published studies on this compound, a detailed, cited experimental protocol for its biological evaluation cannot be provided. However, a standard protocol for a monoamine transporter uptake inhibition assay, which would be a logical starting point for characterizing a compound of this chemical class, is described below. This is a generic protocol based on common laboratory practices.
Example Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the potency of this compound to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin via their respective transporters (DAT, NET, SERT) in cultured cells.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (radioligands)
-
This compound (test compound)
-
Known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, citalopram for SERT) for positive controls and determination of non-specific uptake.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with assay buffer.
-
Compound Incubation: Add assay buffer containing various concentrations of this compound or the reference inhibitor to the wells. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]Dopamine) to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve. Specific uptake is calculated as the total uptake minus the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor).
Example Experimental Workflow
The following diagram outlines a general workflow for the initial screening and characterization of a novel compound like this compound.
Conclusion
This compound is a compound of interest due to its chemical structure, which is shared by many biologically active molecules. However, there is a significant lack of published scientific data to definitively characterize its biological activity. The information available from a commercial source, suggesting anti-inflammatory and anti-cancer properties, remains to be validated. Based on its structural similarity to other propiophenones, it is plausible that this compound may exhibit activity at monoamine transporters, but this is purely speculative.
For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. A thorough in vitro and in vivo pharmacological evaluation, starting with binding and functional assays for CNS targets like monoamine transporters, would be necessary to elucidate its true biological profile and potential therapeutic applications.
References
An In-depth Technical Guide to 3-Morpholinopropiophenone Hydrochloride and its Relation to Cathinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Morpholinopropiophenone hydrochloride, a compound of interest within the broader class of synthetic cathinones. Due to a lack of specific experimental data for this molecule in publicly available literature, this guide synthesizes information from structurally and pharmacologically related compounds to infer its likely properties and methodologies for its study. The guide covers its chemical structure, probable synthesis via the Mannich reaction, expected pharmacological mechanism of action as a monoamine transporter ligand, and proposed analytical methods for its characterization. All quantitative data for related compounds are presented in structured tables, and detailed experimental protocols are provided as templates for future investigation. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a propiophenone derivative characterized by a morpholine ring incorporated into its structure. Its core chemical scaffold bears a strong resemblance to synthetic cathinones, a class of novel psychoactive substances (NPS) known for their stimulant properties. Synthetic cathinones are analogues of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). They are β-keto phenethylamines that primarily exert their effects by interacting with monoamine transporters. This guide aims to provide a detailed technical resource on this compound, drawing parallels with well-characterized cathinone analogues to predict its chemical and pharmacological profile.
Chemical Properties and Synthesis
Based on its structure, this compound is a Mannich base. The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.
Predicted Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | 1-phenyl-3-morpholin-4-ylpropan-1-one hydrochloride |
| CAS Number | 1020-16-2 |
Proposed Synthesis: Mannich Reaction
A plausible synthetic route for this compound is the Mannich reaction involving acetophenone, formaldehyde, and morpholine hydrochloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (1.0 eq), morpholine hydrochloride (1.0 eq), and paraformaldehyde (1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.
Pharmacological Profile: Relation to Cathinones
The structural similarity of this compound to synthetic cathinones strongly suggests that it will exhibit activity as a monoamine transporter ligand. Cathinones are known to inhibit the reuptake and/or stimulate the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively.
Predicted Mechanism of Action
It is hypothesized that this compound acts as a monoamine reuptake inhibitor. The morpholine moiety likely influences its affinity and selectivity for the different monoamine transporters.
Comparative Pharmacological Data of Related Cathinones
While specific data for this compound is unavailable, the following table summarizes the in vitro activities of structurally related cathinone derivatives at monoamine transporters. This data provides a reference for the potential potency and selectivity of this compound.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| α-Pyrrolidinopropiophenone (α-PPP) | 133 | 196 | 3290 | [1] |
| 4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP) | 160 | 440 | 6900 | [2] |
| Pyrovalerone | 18 | 38 | 2780 | [1] |
| 3,4-Methylenedioxypyrovalerone (MDPV) | 2.1 | 19.3 | 2267 | [3] |
IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity.
Experimental Protocol: In Vitro Monoamine Transporter Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound to DAT, NET, and SERT.
-
Cell Culture: Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293 cells).
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay:
-
Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound (this compound).
-
Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Analytical Characterization
The definitive identification and quantification of this compound require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for the characterization of synthetic cathinones.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The electron ionization (EI) mass spectrum of 3-Morpholinopropiophenone would be expected to show characteristic fragmentation patterns.
Predicted Fragmentation:
-
α-cleavage: Loss of the morpholinylpropyl side chain to produce a benzoyl cation (m/z 105).
-
McLafferty rearrangement: If an abstractable gamma-hydrogen is present.
-
Cleavage of the morpholine ring: Leading to characteristic fragment ions.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), and ramp up to a high temperature (e.g., 300 °C) to ensure elution of the compound.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Compare the obtained mass spectrum with reference libraries or interpret the fragmentation pattern to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic protons (phenyl group): δ 7.2-8.0 ppm.
-
Protons on the carbon adjacent to the carbonyl group (α-protons): δ 3.0-3.5 ppm (triplet).
-
Protons on the carbon adjacent to the nitrogen (β-protons): δ 2.7-3.2 ppm (triplet).
-
Protons of the morpholine ring: δ 2.4-2.8 ppm and δ 3.6-3.9 ppm.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
Carbonyl carbon: δ 195-205 ppm.
-
Aromatic carbons: δ 125-140 ppm.
-
Carbons of the propyl chain: δ 35-60 ppm.
-
Carbons of the morpholine ring: δ 50-70 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals based on their chemical shifts, coupling constants, and integration values. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment.
Conclusion
This compound is a synthetic compound with a high likelihood of acting as a monoamine transporter ligand, similar to other substituted cathinones. While specific experimental data for this compound is currently limited, this guide provides a comprehensive framework for its synthesis, pharmacological evaluation, and analytical characterization based on established knowledge of related compounds. The provided protocols and predicted data serve as a valuable resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and forensic science who wish to investigate this and similar novel psychoactive substances. Further research is necessary to definitively determine the pharmacological and toxicological profile of this compound.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3-Morpholinopropiophenone Hydrochloride
InChIKey: BEUAFINDWSQCGS-UHFFFAOYSA-N
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Morpholinopropiophenone hydrochloride (CAS No: 1020-16-2), a small molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published data on this specific compound, this guide synthesizes the known information and provides context based on related chemical structures and general principles of organic synthesis and analysis. The guide covers physicochemical properties, a plausible synthetic route, general analytical methodologies, and a discussion of potential, though unconfirmed, pharmacological relevance. This document is intended to serve as a foundational resource for researchers interested in this and related molecules.
Chemical and Physical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1020-16-2 | [1] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |
| Molecular Weight | 255.74 g/mol | [1] |
| Melting Point | 180-182 °C | [1] |
| Boiling Point | 356.9 °C at 760 mmHg | [1] |
| Density | 1.085 g/cm³ | [1] |
| Flash Point | 169.7 °C | [1] |
| LogP | 2.33 | [1] |
| Vapor Pressure | 2.83E-05 mmHg at 25 °C | [1] |
Synthesis
Plausible Experimental Protocol: Mannich Reaction
The following is a generalized protocol for the Mannich reaction to produce this compound. This is a representative procedure and would require optimization for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (1.0 eq), morpholine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.
Synthetic Pathway Diagram
The following diagram illustrates the plausible synthetic pathway for this compound via the Mannich reaction.
Caption: Plausible synthesis of 3-Morpholinopropiophenone HCl.
Analytical Methods
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following are standard analytical techniques that would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would be used to confirm the presence of protons in different chemical environments, such as the aromatic protons of the phenyl group, the methylene protons of the propiophenone and morpholine moieties, and the protons on the morpholine ring.
-
¹³C NMR: Would be used to identify all the unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic and morpholine rings.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC)
HPLC would be the method of choice for determining the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer would likely be used. Detection would typically be by UV-Vis spectrophotometry, monitoring at the absorbance maximum of the propiophenone chromophore.
General Analytical Workflow
The following diagram outlines a general workflow for the analysis and characterization of a small molecule like this compound.
Caption: General workflow for small molecule analysis.
Potential Pharmacological Relevance (Hypothetical)
There is currently no specific published data on the mechanism of action or pharmacological activity of this compound. However, based on its structural features, some potential areas of interest can be hypothesized.
-
Propiophenone Moiety: Propiophenone derivatives are known to exhibit a wide range of biological activities. Some are used as central nervous system (CNS) active agents, including antidepressants and anxiolytics. Others have shown potential as antidiabetic or antiarrhythmic agents.
-
Morpholine Moiety: The morpholine ring is a common scaffold in medicinal chemistry and is present in a number of approved drugs with diverse therapeutic applications, including antibiotics (e.g., linezolid) and anticancer agents.
Given these precedents, this compound could potentially interact with various biological targets. However, without experimental data, any discussion of its mechanism of action remains speculative. Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate its pharmacological profile.
Conclusion
This compound is a chemical compound for which detailed public scientific literature is scarce. This guide has provided the available physicochemical data, a plausible synthetic route based on the Mannich reaction, and an outline of standard analytical methodologies for its characterization. The discussion on potential pharmacological relevance is hypothetical and based on the known activities of its constituent chemical moieties. This document serves as a starting point for researchers, highlighting the need for further experimental investigation to fully characterize this compound and explore its potential applications.
References
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 3-Morpholinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical methodologies for the identification, quantification, and characterization of 3-Morpholinopropiophenone Hydrochloride. The protocols described are based on common analytical techniques employed for similar chemical entities, such as synthetic cathinones and other pharmaceutical compounds.
Chromatographic Analysis
Chromatographic techniques are essential for separating 3-Morpholinopropiophenone from complex matrices and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.
HPLC is a versatile technique for the quantification of this compound in bulk material, pharmaceutical formulations, and biological samples. A reversed-phase method is typically employed.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 3.0). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Bulk Drug/Reference Standard: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Biological Samples (e.g., Plasma, Urine): A protein precipitation or liquid-liquid extraction step is necessary. For instance, add three volumes of cold acetonitrile to one volume of plasma, vortex, centrifuge, and inject the supernatant.
-
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1]
Data Presentation: HPLC Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Intra-day Precision (%RSD) | ≤ 2% | 0.5% |
| Inter-day Precision (%RSD) | ≤ 2% | 1.2% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
GC-MS provides high sensitivity and specificity, making it ideal for the identification and quantification of 3-Morpholinopropiophenone, especially in trace amounts and in complex mixtures like seized drug samples or biological fluids.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or ethyl acetate to a concentration of 1 mg/mL.[2] For biological samples, a liquid-liquid or solid-phase extraction is required. No derivatization is typically necessary for this class of compounds.[2]
Data Presentation: GC-MS Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Repeatability (%RSD) | ≤ 15% | 8% |
| LOD | 5.97 – 11.82 µg/mL (for similar compounds) | ~10 µg/mL |
| LOQ | 18.10 – 35.82 µg/mL (for similar compounds) | ~30 µg/mL |
Note: LOD and LOQ values are based on data for similar compounds and may vary.[2]
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.
In addition to GC-MS, direct infusion Electrospray Ionization-Mass Spectrometry (ESI-MS) can provide molecular weight information and fragmentation patterns.
Experimental Protocol: ESI-MS
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to a concentration of approximately 10 µg/mL.
-
Analysis: Infuse the sample directly into the ESI source. Acquire spectra in positive ion mode. Tandem MS (MS/MS) can be used to obtain detailed fragmentation patterns for structural confirmation. The fragmentation of cathinone derivatives often involves characteristic losses, such as the elimination of a water molecule.[3]
NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to assign all proton and carbon signals.
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[2] Key characteristic peaks would include those for the carbonyl group (C=O), C-N stretching of the morpholine ring, and aromatic C-H bonds.
Visualizations
Caption: General analytical workflow for 3-Morpholinopropiophenone HCl.
Caption: Logical flow for HPLC method development.
References
- 1. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 3. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Analysis of 3-Morpholinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 3-Morpholinopropiophenone hydrochloride using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The outlined protocol is designed for assay determination and the analysis of related substances.
Chromatographic Conditions
A reversed-phase HPLC method has been developed and validated for the analysis of this compound. The method is designed to provide good resolution and peak shape for the main analyte and its potential degradation products.
| Parameter | Condition |
| HPLC System | Agilent 1200 series quaternary pump HPLC system or equivalent |
| Column | Shodex C18 (250 x 4.6 mm, 5µm) or equivalent C18 reversed-phase stationary column |
| Mobile Phase | 0.05 M Phosphate Buffer (pH adjusted to 2.6 with Ortho Phosphoric Acid) and Methanol (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 231 nm |
| Column Temperature | 40°C |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 0.05 M solution of monobasic potassium dihydrogen o-phosphate in HPLC grade water.
-
Adjust the pH of the buffer solution to 2.6 using o-phosphoric acid.
-
Mix the phosphate buffer and HPLC grade methanol in a ratio of 35:65 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Sonicate for 15 minutes to ensure complete dissolution.
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration of 100 µg/mL.
-
Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solution multiple times to check for system suitability.
-
Inject the sample solutions in duplicate.
-
Record the chromatograms and calculate the amount of this compound in the sample using the peak area of the standard.
System Suitability
System suitability tests are integral to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines. The following tables summarize the typical results for method validation.
Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 50 | 125000 |
| 75 | 187500 |
| 100 | 250000 |
| 125 | 312500 |
| 150 | 375000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Average Recovery (%) | 99.7 |
Precision
| Precision Type | Concentration (µg/mL) | RSD (%) of Peak Area |
| Repeatability (Intra-day) | 100 | ≤ 2.0 |
| Intermediate Precision (Inter-day) | 100 | ≤ 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main peak of this compound, proving the specificity and stability-indicating capability of the method.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of 3-Morpholinopropiophenone HCl.
Application Note: GC-MS Analysis of 3-Morpholinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 3-Morpholinopropiophenone hydrochloride (3-MPP HCl), a synthetic cathinone, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is suitable for forensic analysis, pharmaceutical quality control, and research applications. This document includes protocols for sample preparation, GC-MS instrument parameters, and data analysis. A predicted fragmentation pattern and a corresponding data table are provided based on the known mass spectrometric behavior of related compounds.
Introduction
3-Morpholinopropiophenone is a psychoactive substance belonging to the synthetic cathinone class. Its detection and quantification are of significant interest in forensic science and for monitoring in pharmaceutical manufacturing processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of such compounds due to its high sensitivity and specificity. This application note details a reliable GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
A straightforward dilution of the sample in a suitable organic solvent is typically sufficient for GC-MS analysis. No derivatization is required for this compound.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with methanol to prepare working standards and quality control samples at desired concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).
-
For the analysis of unknown samples, dissolve an accurately weighed amount of the sample in methanol to achieve a concentration within the calibration range.
-
Vortex the solutions for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of each solution into an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used for the analysis of this compound. These are based on methods used for similar synthetic cathinones and may be optimized for specific instrumentation.
| GC Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on the required sensitivity |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C, and hold for 5 min. |
| Mass Spectrometer | Agilent 5975 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-550 amu |
| Solvent Delay | 3 min |
Data Presentation
Predicted Mass Spectral Data for 3-Morpholinopropiophenone
Note: An experimental mass spectrum for this compound is not publicly available in spectral databases. The following table presents the predicted major fragment ions based on the fragmentation patterns of structurally related compounds, including other synthetic cathinones, ketones, and morpholine-containing molecules. The relative abundance is an educated estimation and should be confirmed with an authentic standard.
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Structure/Identity | Predicted Relative Abundance (%) |
| 219 | Molecular Ion [M]⁺ | 5 |
| 119 | [C₈H₇O]⁺ (Benzoyl cation) | 30 |
| 100 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) | 100 (Base Peak) |
| 91 | [C₇H₇]⁺ (Tropylium cation) | 15 |
| 77 | [C₆H₅]⁺ (Phenyl cation) | 25 |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | 40 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Discussion
The presented GC-MS method provides a robust framework for the analysis of this compound. The sample preparation is minimal, and the chromatographic conditions are designed to provide good peak shape and resolution from potential impurities.
The predicted fragmentation pattern is consistent with the chemical structure of 3-Morpholinopropiophenone. The base peak is expected at m/z 100, corresponding to the stable morpholinomethyl cation formed through alpha-cleavage adjacent to the nitrogen atom. Other significant fragments are anticipated from the cleavage of the propiophenone backbone, such as the benzoyl cation (m/z 119) and the phenyl cation (m/z 77). The molecular ion at m/z 219 is expected to be of low abundance, which is typical for compounds of this class under electron ionization.
For quantitative analysis, it is recommended to use a multi-point calibration curve prepared from a certified reference standard. The use of an internal standard is also advised to improve the accuracy and precision of the quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. The methodology is suitable for researchers, forensic scientists, and drug development professionals. While an experimental mass spectrum is not currently available, the predicted fragmentation data serves as a valuable guide for the tentative identification of this compound. It is strongly recommended to confirm the identity of 3-Morpholinopropiophenone by analyzing a certified reference standard under the same conditions to obtain an experimental mass spectrum and retention time.
Application Notes and Protocols for the Synthesis of 3-Morpholinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Morpholinopropiophenone hydrochloride from propiophenone via the Mannich reaction. The Mannich reaction is a three-component condensation of an enolizable ketone (propiophenone), formaldehyde, and a secondary amine (morpholine) to form a β-amino ketone, also known as a Mannich base.[1] This method is widely used in medicinal chemistry for the synthesis of various biologically active compounds. The protocol described herein is adapted from established procedures for similar Mannich bases and is intended to provide a reproducible method for laboratory-scale synthesis.
Introduction
This compound is a Mannich base that serves as a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The core structure, a β-amino ketone, is a versatile pharmacophore. The synthesis proceeds through the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] In this specific synthesis, propiophenone provides the enolizable ketone, formaldehyde acts as the methylene bridge donor, and morpholine serves as the secondary amine. The reaction is typically carried out in an alcoholic solvent under acidic conditions, followed by precipitation and purification of the hydrochloride salt.
Chemical Reaction Pathway
The synthesis of this compound from propiophenone proceeds via the Mannich reaction. The overall transformation is depicted in the following diagram:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
The experimental workflow for the synthesis and purification of this compound is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Propiophenone (molar ratio) | 1.0 | Adapted Protocol |
| Morpholine Hydrochloride (molar ratio) | 1.3 | Adapted Protocol |
| Paraformaldehyde (molar ratio) | 2.5 | Adapted Protocol |
| Reaction Conditions | ||
| Solvent | 95% Ethanol | Adapted Protocol |
| Catalyst | Concentrated HCl | Adapted Protocol |
| Reaction Temperature | Reflux | Adapted Protocol |
| Reaction Time | 2 - 4 hours | Adapted Protocol |
| Product Characteristics | ||
| Molecular Formula | C₁₃H₁₈ClNO₂ | |
| Molecular Weight | 255.74 g/mol | |
| Theoretical Yield | To be determined | |
| Experimental Yield | To be determined | |
| Melting Point | To be determined | |
| Purification | ||
| Recrystallization Solvents | Ethanol/Acetone | Adapted Protocol |
| Expected Purity | >98% |
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of β-dimethylaminopropiophenone hydrochloride.
Materials:
-
Propiophenone
-
Morpholine hydrochloride
-
Paraformaldehyde
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine propiophenone (e.g., 0.5 mol), morpholine hydrochloride (e.g., 0.65 mol), and paraformaldehyde (e.g., 1.25 mol).
-
Solvent and Catalyst Addition: To the flask, add 95% ethanol (e.g., 80 mL) and a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or steam bath. The mixture, which may initially be two layers, should become homogeneous as the paraformaldehyde dissolves. Maintain reflux for 2 to 4 hours.
-
Hot Filtration (Optional): If the resulting yellowish solution is not clear, perform a hot filtration to remove any insoluble impurities. This should be done quickly to prevent premature crystallization.
-
Precipitation: Transfer the warm reaction solution to a large Erlenmeyer flask. While still warm, slowly add acetone (e.g., 400 mL) to induce precipitation of the product.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath or refrigerator to complete crystallization.
-
Isolation of Crude Product: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold acetone.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot 95% ethanol and then slowly add acetone until the solution becomes turbid. Allow the solution to cool slowly to form pure crystals.
-
Final Drying: Dry the purified crystals under vacuum.
Characterization:
The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Propiophenone, morpholine, paraformaldehyde, and hydrochloric acid are hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Handle concentrated hydrochloric acid with extreme care.
-
Ensure that all glassware is properly secured.
Conclusion
The described protocol provides a comprehensive guide for the synthesis of this compound from propiophenone. This Mannich reaction is a robust and efficient method for preparing this valuable synthetic intermediate. The provided data summary and experimental workflow are intended to facilitate the successful and safe execution of this synthesis by researchers in the field of medicinal and organic chemistry.
References
Application Notes and Protocols for 3-Morpholinopropiophenone Hydrochloride and Related Research Chemicals
Disclaimer: 3-Morpholinopropiophenone hydrochloride is a research chemical with limited publicly available scientific data. The following application notes and protocols are based on the general methodologies used for the characterization of related synthetic cathinones and psychoactive compounds. These are intended to serve as a guideline for research professionals and should be adapted and validated for specific experimental contexts.
Introduction
This compound is a synthetic derivative of cathinone, belonging to the phenethylamine class of compounds. Its structure, featuring a propiophenone core with a morpholine ring, suggests potential activity as a central nervous system stimulant. Synthetic cathinones are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), thereby modulating neurotransmitter levels in the brain.[1] The morpholine moiety is a feature in various approved and experimental drugs, often contributing to favorable pharmacological and metabolic properties.[2]
This document provides an overview of potential applications and detailed experimental protocols for the preclinical characterization of this compound and similar research chemicals. The focus is on in vitro and in vivo methods to elucidate its pharmacological profile, mechanism of action, and potential psychoactive effects.
Potential Research Applications
Due to its structural similarity to other synthetic cathinones, research on this compound may focus on:
-
Neuropharmacology: Investigating its interaction with monoamine transporters to determine its potency and selectivity as a reuptake inhibitor or releasing agent.[1]
-
Behavioral Pharmacology: Assessing its effects on locomotor activity, reward pathways, and subjective effects in animal models to understand its stimulant and abuse potential.[3]
-
Drug Metabolism and Pharmacokinetics (DMPK): Characterizing its metabolic pathways and pharmacokinetic profile to understand its duration of action and potential for drug-drug interactions.
-
Forensic and Analytical Chemistry: Developing and validating analytical methods for its detection and quantification in biological samples and seized materials.[4]
In Vitro Pharmacology: Characterization of Monoamine Transporter Interaction
A primary mechanism of action for synthetic cathinones involves their interaction with DAT, NET, and SERT.[1] The following protocols outline standard in vitro assays to determine the affinity, uptake inhibition, and releasing potential of a test compound.
Data Presentation: Representative Pharmacological Profile
The following table presents hypothetical data for a research chemical with stimulant properties, illustrating how quantitative results from in vitro assays can be summarized.
| Assay Type | Target | IC₅₀ (nM) | Kᵢ (nM) | EC₅₀ (nM) |
| Binding Affinity | DAT | 150 | 95 | - |
| NET | 80 | 50 | - | |
| SERT | 1200 | 750 | - | |
| Uptake Inhibition | DAT | 250 | - | - |
| NET | 120 | - | - | |
| SERT | 2500 | - | - | |
| Transmitter Release | DAT | - | - | 500 |
| NET | - | - | 350 | |
| SERT | - | - | >10000 |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitor constant; EC₅₀: Half-maximal effective concentration.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel research chemical.
Caption: Workflow for in vitro pharmacological profiling.
Protocol: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity of a test compound for DAT, NET, and SERT using competitive radioligand binding.[5][6]
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)
-
Non-specific binding inhibitors: Cocaine (for DAT), desipramine (for NET), fluoxetine (for SERT)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well plates
-
Scintillation counter and vials
-
Test compound (this compound)
Procedure:
-
Membrane Preparation: Culture and harvest transfected HEK-293 cells. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol: Synaptosomal Monoamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into nerve terminals.[5][7]
Materials:
-
Rodent (rat or mouse) brain tissue (striatum for DAT, hippocampus for SERT, cortex for NET)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Pargyline (MAO inhibitor)
-
Test compound
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Dissect the desired brain region and homogenize in ice-cold KRH buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer containing pargyline.
-
Assay Incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding the respective [³H]-labeled neurotransmitter.
-
Uptake Termination: After a short incubation period (1-5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold KRH buffer.
-
Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC₅₀ value for uptake inhibition as described for the binding assay.
In Vivo Behavioral Pharmacology
The following protocols are designed to assess the stimulant effects of a research chemical in rodent models.
Experimental Workflow for In Vivo Characterization
This diagram outlines a typical progression of in vivo experiments to characterize the behavioral effects of a novel psychoactive compound.
Caption: Workflow for in vivo behavioral analysis.
Protocol: Locomotor Activity Assessment
This protocol measures changes in spontaneous motor activity in rodents following drug administration, which is a hallmark of psychostimulant drugs.[8][9]
Materials:
-
Rodents (mice or rats)
-
Locomotor activity chambers equipped with infrared beams
-
Test compound and vehicle
-
Syringes for injection
Procedure:
-
Habituation: Habituate the animals to the testing room and the locomotor activity chambers for at least 30-60 minutes for several days prior to the experiment to reduce novelty-induced activity.
-
Baseline Activity: On the test day, place the animals in the chambers and record their baseline locomotor activity for 30-60 minutes.
-
Drug Administration: Remove the animals from the chambers, administer the test compound or vehicle (e.g., via intraperitoneal injection), and immediately return them to the chambers.
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the locomotor activity between different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol: Drug Discrimination
This paradigm assesses the subjective effects of a test compound by determining if animals perceive it as similar to a known drug of abuse.[10][11][12]
Materials:
-
Rodents trained in a two-lever operant conditioning chamber
-
Training drug (e.g., cocaine or amphetamine) and vehicle
-
Test compound
-
Operant conditioning chambers
Procedure:
-
Training Phase: Train animals to press one lever for a food reward after administration of the training drug and a second lever for the same reward after administration of the vehicle. This training continues until they can reliably discriminate between the drug and vehicle conditions.
-
Test Phase: Once trained, administer different doses of the test compound to the animals.
-
Data Collection: Record which lever the animal predominantly presses.
-
Data Analysis: If the animals press the drug-associated lever after receiving the test compound, it indicates that the test compound has subjective effects similar to the training drug. The percentage of responding on the drug-associated lever is plotted against the dose of the test compound.
Signaling Pathway: Action of Monoamine Transporter Modulators
Synthetic cathinones typically act as either reuptake inhibitors or releasing agents at monoamine transporters. The diagram below illustrates these two primary mechanisms.
Caption: Mechanisms of monoamine transporter modulation.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. va.gov [va.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Human Drug Discrimination: Elucidating the Neuropharmacology of Commonly Abused Illicit Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Morpholinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Morpholinopropiophenone hydrochloride is a chemical compound containing a morpholine ring, a propiophenone core, and a hydrochloride salt. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in various pharmacologically active compounds. This document provides a set of detailed experimental protocols and application notes based on established methodologies for analogous compounds. These protocols are intended to serve as a guide for researchers interested in the synthesis, analysis, and potential biological evaluation of this compound and its derivatives. The methodologies outlined herein are derived from standard organic synthesis techniques, analytical chemistry principles, and common pharmacological assays.
Synthesis of this compound
The synthesis of this compound can be achieved through a Mannich reaction, a common method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. This is followed by conversion to the hydrochloride salt.
Experimental Protocol: Mannich Reaction
Materials:
-
Propiophenone
-
Morpholine
-
Paraformaldehyde
-
Hydrochloric acid (concentrated and in diethyl ether)
-
Ethanol
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propiophenone (1 equivalent), morpholine (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in ethanol (100 mL).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalent) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Morpholinopropiophenone free base.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Experimental Protocol: Hydrochloride Salt Formation
Procedure:
-
Dissolution: Dissolve the purified 3-Morpholinopropiophenone free base in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1 M) dropwise until precipitation is complete. The formation of a white precipitate indicates the hydrochloride salt.
-
Isolation: Filter the precipitate using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and quantify it in various matrices.
Instrumentation: A standard HPLC system equipped with a UV detector.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) in an isocratic or gradient elution. A typical starting point could be a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (based on the propiophenone chromophore).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase and create a calibration curve with at least five different concentrations.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms. Purity is determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To confirm the molecular weight and fragmentation pattern of the free base form of the compound.
Protocol:
-
Sample Preparation: The hydrochloride salt should be converted back to the free base by neutralization with a base (e.g., sodium bicarbonate) and extraction into an organic solvent (e.g., dichloromethane) before injection.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., 50-400 amu).
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the compound.
Pharmacological Evaluation (Hypothetical)
Based on the structures of related compounds, this compound may possess biological activity. The following are examples of in vitro assays that could be performed to investigate its potential pharmacological profile.
In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To assess the potential of the compound to inhibit cell proliferation or induce cell death.
Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the compound at different concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Signaling Pathway
Given that some morpholine-containing compounds interact with monoamine transporters, a potential mechanism of action for this compound could involve the inhibition of neurotransmitter reuptake.
Caption: Hypothetical mechanism of action via monoamine transporter inhibition.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| Appearance | White to off-white solid |
| Melting Point | TBD |
| Solubility | Soluble in water, ethanol |
Table 2: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Standard | 5.2 | 1250000 | 100 |
| Synthesized Lot 1 | 5.2 | 1237500 | 99.0 |
| Impurity 1 | 3.8 | 12500 | 1.0 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) |
| HeLa | 3-Morpholinopropiophenone HCl | TBD |
| A549 | 3-Morpholinopropiophenone HCl | TBD |
| - | Doxorubicin (Positive Control) | ~0.1 |
Disclaimer: The experimental protocols and potential pharmacological activities described in this document are provided as a general guide and are based on methodologies for structurally related compounds. Researchers should conduct their own literature search and risk assessment before commencing any experimental work. All experiments should be performed in accordance with relevant safety guidelines and regulations. The hypothetical signaling pathway is for illustrative purposes and requires experimental validation.
In Vitro Studies of 3-Morpholinopropiophenone Hydrochloride: A Review of Currently Available Data
Despite a comprehensive search of scientific literature and chemical databases, detailed in vitro studies, including specific signaling pathways and quantitative pharmacological data for 3-Morpholinopropiophenone hydrochloride (CAS Number: 1020-16-2), are not publicly available. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
This compound, also known as 3-(morpholin-4-yl)-1-phenylpropan-1-one hydrochloride, belongs to the propiophenone and cathinone chemical classes. While direct in vitro research on this specific compound is scarce, the pharmacological profile of related analogues, particularly other morpholino- and pyrrolidinopropiophenone derivatives, has been investigated. These studies can offer potential, though speculative, insights into the possible biological activities of this compound.
Potential Pharmacological Profile Based on Analogue Studies
Research on analogous compounds suggests that substances in this chemical family often interact with the monoamine transporter system. This system, comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is responsible for the reuptake of these key neurotransmitters from the synaptic cleft, thereby regulating their concentration and signaling.
Studies on various cathinone and propiophenone derivatives have demonstrated that they can act as monoamine transporter inhibitors. The specific activity and selectivity for DAT, NET, and SERT can vary significantly based on the chemical structure of the individual compound. For instance, some analogues are potent inhibitors of both DAT and NET with weaker activity at SERT, a profile often associated with stimulant properties. Others may exhibit a more balanced or even SERT-preferring profile.
It is crucial to emphasize that without direct experimental data, the specific in vitro activity of this compound remains unknown. The following sections outline general experimental protocols and potential signaling pathways that are commonly investigated for this class of compounds. These are provided for informational purposes and as a potential guide for future research, not as a reflection of established data for this compound.
Hypothetical Experimental Protocols for In Vitro Assessment
Should researchers wish to investigate the in vitro pharmacology of this compound, the following standard assays would be appropriate.
Monoamine Transporter Inhibition Assays
This experiment is designed to determine the potency of a compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Protocol:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Assay Preparation: Plate the cells in appropriate microplates.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Radioligand Addition: Add a radiolabeled substrate specific for each transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
-
Incubation: Allow the uptake of the radiolabeled substrate to proceed for a defined period.
-
Termination and Measurement: Terminate the uptake process and measure the amount of radioactivity within the cells using a scintillation counter.
-
Data Analysis: Calculate the concentration of the compound that inhibits 50% of the radioligand uptake (IC50 value) for each transporter.
Receptor Binding Assays
These assays determine the affinity of a compound for various neurotransmitter receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest (e.g., dopamine receptors, serotonin receptors, adrenergic receptors).
-
Binding Reaction: Incubate the membranes with a specific radioligand for the receptor and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand via filtration.
-
Quantification: Measure the radioactivity of the filter-bound membranes.
-
Data Analysis: Determine the concentration of the compound that displaces 50% of the specific radioligand binding (IC50 or Ki value).
Potential Signaling Pathways and Visualizations
Given the likely interaction with monoamine transporters, a primary signaling pathway to consider would be the modulation of dopaminergic, noradrenergic, and serotonergic neurotransmission. Inhibition of these transporters would lead to an accumulation of the respective neurotransmitters in the synaptic cleft, enhancing downstream signaling.
Below are hypothetical diagrams illustrating the potential mechanism of action and a general experimental workflow.
Caption: Potential mechanism of this compound at the synapse.
Caption: A generalized workflow for in vitro pharmacological profiling.
Conclusion for Researchers
The lack of specific in vitro data for this compound presents a significant knowledge gap. The information provided herein on related compounds and general experimental methodologies is intended to serve as a foundational resource for researchers interested in exploring the pharmacological profile of this substance. Any investigation should proceed with the understanding that the actual in vitro effects of this compound may differ from those of its structural analogues. Further research is warranted to elucidate its precise mechanism of action and potential therapeutic or toxicological properties.
Application Notes and Protocols: α-Amino Ketones as Photoinitiators in Polymerization
Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific data on the use of 3-Morpholinopropiophenone hydrochloride as a photoinitiator for polymerization. However, the structurally related class of α-amino ketones is widely utilized for this purpose. This document will provide detailed application notes and protocols for a well-characterized member of this family, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP) , also known commercially as Irgacure 907. The principles, mechanisms, and protocols described herein can serve as a robust framework for the investigation of other α-amino ketones, including this compound.
Introduction to α-Amino Ketone Photoinitiators
α-Amino ketones are a class of Type I photoinitiators, which means they undergo unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals.[1] These radicals then initiate the polymerization of suitable monomers and oligomers. The defining feature of this class is an α-amino group, which plays a crucial role in the photo-cleavage process. MMMP is a highly efficient example, widely used in UV-curable inks, coatings, and adhesives.[2][3]
Key Advantages of α-Amino Ketone Photoinitiators:
-
High Reactivity: They exhibit high quantum yields for radical generation.
-
Rapid Curing: Their efficiency allows for fast polymerization rates, which is critical in many industrial applications.
-
Surface Curing: The tertiary amine moiety in compounds like MMMP can help to mitigate oxygen inhibition, leading to improved cure at the surface.[3]
Physicochemical and Photochemical Properties
A successful photopolymerization process requires that the absorption spectrum of the photoinitiator overlaps with the emission spectrum of the light source.[1] The properties of MMMP are presented below as a reference for the α-amino ketone class.
Table 1: Properties of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP)
| Property | Value |
| Synonyms | Irgacure 907, MMMP, MTMP |
| CAS Number | 71868-10-5 |
| Molecular Formula | C₁₅H₂₁NO₂S |
| Molecular Weight | 279.4 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 74-78 °C |
| UV Absorption Maxima (in Methanol) | ~232 nm, ~306 nm |
| Recommended Irradiation Wavelengths | 365 nm, 405 nm |
Mechanism of Photoinitiation
Type I photoinitiators like MMMP function via α-cleavage (photoscission). Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. From this excited triplet state, the molecule undergoes cleavage of the carbon-carbonyl bond, which is weakened by the presence of the adjacent amino group. This fragmentation generates two distinct radical species, both of which can initiate polymerization.
Caption: Type I photoinitiation mechanism via α-cleavage.
Experimental Protocols
The following protocols are provided as a general guideline for using MMMP in a laboratory setting for UV-curing of an acrylate-based formulation. Researchers should optimize concentrations and exposure times for their specific monomers, equipment, and desired material properties.
Protocol 1: Preparation of a UV-Curable Acrylate Formulation
Objective: To prepare a simple photopolymerizable resin for testing.
Materials:
-
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP)
-
Trimethylolpropane triacrylate (TMPTMA) or similar acrylate monomer/oligomer
-
Amber glass vial or container wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the desired amount of acrylate monomer (e.g., 9.8 g of TMPTMA) into the amber glass vial.
-
Weigh the photoinitiator, MMMP (e.g., 0.2 g for a 2% w/w concentration), and add it to the monomer.
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the mixture at room temperature or with gentle warming (e.g., 40-50°C) until the photoinitiator is completely dissolved. The process should be conducted away from direct sunlight or UV light sources.
-
Store the prepared resin in the dark until use.
Protocol 2: Photopolymerization and Cure Depth Analysis
Objective: To polymerize the prepared resin and evaluate the curing performance.
Materials:
-
Prepared photoinitiator/monomer resin
-
Glass microscope slides
-
Spacers of known thickness (e.g., 100 µm tape or shims)
-
UV light source (e.g., 365 nm LED lamp or mercury lamp with appropriate filters)
-
Radiometer to measure light intensity
-
Digital calipers or micrometer
Procedure:
-
Assemble a mold by placing two spacers on a glass slide and covering with a second slide.
-
Inject the resin into the space between the slides.
-
Place the assembly under the UV light source at a fixed distance.
-
Expose the resin to UV light for a predetermined amount of time (e.g., 10, 30, 60 seconds). Ensure the light intensity is known and constant (e.g., 50 mW/cm²).
-
After exposure, carefully separate the glass slides.
-
Gently wash the cured polymer with a solvent (e.g., isopropanol or acetone) to remove any unreacted monomer from the surface.
-
Measure the thickness of the cured polymer film using digital calipers. This value represents the cure depth for that exposure time.
-
Repeat for different exposure times to generate a curing profile.
Data Presentation
The efficiency of a photoinitiator is often evaluated by the rate of polymerization and the final monomer conversion. The data below is representative of what might be obtained for an efficient α-amino ketone photoinitiator.
Table 2: Representative Cure Performance Data
| Photoinitiator System | Monomer Conversion (%) at 30s | Cure Depth (mm) at 60s | Tack-Free Time (s) |
| 2% MMMP in TMPTMA | 85% | 2.5 | 5 |
| 2% Benzophenone/2% Amine | 65% | 1.8 | 15 |
| Control (No Initiator) | <1% | 0 | >300 |
| Data is illustrative and will vary based on light intensity, monomer system, and atmosphere. |
Experimental Workflow Visualization
The process from formulation to characterization can be visualized to ensure methodological consistency.
Caption: Workflow for evaluating a photoinitiator system.
Conclusion
While direct data on this compound as a photoinitiator is lacking, the principles governing the behavior of the closely related and highly effective α-amino ketone, MMMP, provide a strong foundation for its investigation. Researchers can utilize the provided mechanisms, protocols, and workflows as a starting point to explore the potential of novel photoinitiator systems in the broad and dynamic field of photopolymerization. Careful optimization and characterization will be essential to determine the efficacy of any new compound for specific applications in materials science, 3D printing, and advanced manufacturing.
References
Application Notes & Protocols for the Separation of Synthetic Cathinones by Liquid Chromatography
Introduction
Synthetic cathinones, often deceptively marketed as "bath salts," represent a large and ever-evolving class of new psychoactive substances (NPS).[1][2][3] These β-keto phenethylamine compounds are structurally similar to amphetamine and MDMA, producing stimulant and hallucinogenic effects.[2] The constant emergence of new derivatives, designed to circumvent drug laws, presents significant analytical challenges for forensic and clinical laboratories.[1][4][5] A primary challenge is the existence of numerous structural isomers (positional isomers) and stereoisomers (enantiomers), which may have different pharmacological and toxicological properties but are difficult to distinguish using mass spectrometry alone.[3][6] Therefore, robust liquid chromatography (LC) methods are crucial for the effective separation, identification, and quantification of these compounds in various matrices, including seized materials and biological specimens.[5][7][8]
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques used for these analyses, often coupled with mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[1][4][8] This document provides detailed application notes on common LC methodologies and specific protocols for the separation and analysis of synthetic cathinones.
Application Notes
Reverse-Phase Liquid Chromatography (RP-LC)
Reverse-phase chromatography is the most widely applied LC mode for analyzing synthetic cathinones.
-
Stationary Phases:
-
C18 Columns: Traditional octadecyl silica (C18) columns are versatile and commonly used for the analysis of synthetic cathinones in seized materials and biological fluids.[8] They provide good retention and separation for a wide range of cathinone derivatives.
-
Biphenyl Columns: For challenging separations of structurally similar isomers, Biphenyl stationary phases offer enhanced selectivity.[6] These columns exhibit strong pi-pi interactions, which are particularly effective for resolving differently substituted aromatic rings, a common feature in cathinone isomers like α-PHP and α-PiHP.[3][6]
-
Polar-Embedded C18 Columns: Columns like the Luna Omega Polar C18 are also effective for separating the polar compounds characteristic of synthetic cathinones.[9][10]
-
-
Mobile Phases: A typical mobile phase consists of a gradient mixture of an aqueous component (often water with a formic acid modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol.[8][9]
Chiral Liquid Chromatography
Synthetic cathinones possess a chiral center, meaning they exist as a pair of enantiomers (R- and S-forms).[1][11] These enantiomers can exhibit different biological activities, making their separation critical for pharmacological and toxicological studies.[1][11]
-
Chiral Stationary Phases (CSPs): The most effective method for separating enantiomers is direct chiral chromatography using a CSP.[12] Polysaccharide-based CSPs have proven to be highly suitable for resolving a broad range of cathinone enantiomers.[1][11] These separations are often performed using HPLC coupled with UV or MS detection.[1]
Detection Systems
-
Photodiode Array (PDA) / UV Detection: HPLC with UV detection is a robust technique for identifying and quantifying cathinones, especially in seized materials.[8] A key advantage is its ability to help distinguish between positional isomers, which often exhibit different UV spectra, providing complementary information to mass spectrometry.[13]
-
Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for analyzing synthetic cathinones in biological samples due to its superior sensitivity and selectivity.[4][5][8] It is suitable for both qualitative screening and quantitative analysis.[8] The Multiple Reaction Monitoring (MRM) mode is commonly used for quantification, providing low limits of detection necessary for trace analysis in matrices like blood, urine, and oral fluid.[4][8][9]
-
High-Resolution Mass Spectrometry (HRMS): LC coupled with HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap provides high mass accuracy, enabling the identification of unknown cathinone analogues and their metabolites.[7][10]
Sample Preparation
Analysis of synthetic cathinones in biological matrices requires an extraction step to remove interferences.
-
Protein Precipitation (PPT): A simple and fast method, often used for serum or plasma samples, where a solvent like methanol is added to precipitate proteins before centrifugation.[6]
-
Solid-Phase Extraction (SPE): SPE is a common and effective technique for cleaning and concentrating analytes from complex matrices like urine and blood.[5][13] Mixed-mode cation exchange SPE is particularly effective for extracting the basic cathinone compounds.[5]
Experimental Protocols
Protocol 1: Broad-Spectrum Quantification of Synthetic Cathinones and Metabolites in Urine by LC-MS/MS
This protocol is adapted from a validated method for the detection and quantification of 16 synthetic cathinones and 10 metabolites in human urine.[4]
A. Sample Preparation (Solid-Phase Cation Exchange Extraction)
-
To 0.25 mL of urine, add 25 μL of an internal standard solution and 1 mL of 100 mM phosphate buffer (pH 6).[13]
-
Vortex the mixture.
-
Load the sample onto a conditioned SOLA SCX SPE cartridge.[13]
-
Wash the cartridge with deionized water followed by methanol.
-
Elute the analytes with a 5% ammonia solution in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity UHPLC or equivalent.
-
Column: Agilent Zorbax Eclipse XDB C18 (75 mm x 4.6 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Flow Rate: 0.6 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Column Temperature: 35 °C.[10]
-
Gradient Program:
-
0-2 min: 10% B
-
2-7 min: Linear ramp from 10% B to 40% B
-
7-9 min: Hold at 40% B
-
Post-run equilibration.[8]
-
C. MS/MS Conditions
-
MS System: Agilent 6410A Triple Quadrupole MS or equivalent.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Capillary Voltage: 2.5 kV.[8]
-
Gas Temperature: 325 °C.[8]
-
Nebulizer Pressure: 60 psi.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8] Specific precursor/product ion transitions and collision energies must be optimized for each target analyte (see Table 1).
Protocol 2: Isomer Separation of Synthetic Cathinones in Serum by LC-MS/MS
This protocol focuses on the separation of isobaric cathinone isomers using a Biphenyl column, adapted from Restek application notes.[6]
A. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of serum into a microcentrifuge tube.[6]
-
Add 10 µL of a deuterated internal standard (e.g., butylone-d3, 1 µg/mL).[6]
-
Add 200 µL of methanol to precipitate proteins.[6]
-
Vortex the sample, then centrifuge for 8 minutes at ~1600 rpm.[6]
-
Transfer 50 µL of the supernatant and dilute with 150 µL of water.[6]
-
Transfer the final diluted sample to an autosampler vial for analysis.[6]
B. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 3 µL.[3]
-
Column Temperature: 30 °C.[3]
-
Gradient Program: Isocratic at 26% B for 4 minutes.[3] This short isocratic method is designed to quickly separate key isomers like α-PHP and α-PiHP.[3]
C. MS/MS Conditions
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI+.
-
Detection Mode: MRM. Transitions must be optimized for the specific isomers of interest.
Protocol 3: Chiral Separation of Cathinone Derivatives by HPLC-UV
This protocol provides a general framework for the enantioseparation of cathinones using a polysaccharide-based chiral stationary phase.
A. Sample and Standard Preparation
-
Prepare standard solutions of the racemic cathinone derivatives in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.[2]
-
For seized samples, dissolve the powder in methanol to achieve a similar concentration.[2]
B. HPLC-UV Conditions
-
LC System: Standard HPLC system with UV or PDA detector.
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Lux i-Amylose-3).[11]
-
Mobile Phase: Enantioseparation of cathinones on polysaccharide CSPs is often achieved in normal-phase, polar-organic, or reversed-phase modes. A common mobile phase for normal phase mode is a mixture of hexane/isopropanol/diethylamine in various ratios. The optimal mobile phase composition must be determined experimentally.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detector set at a wavelength appropriate for the analyte (e.g., 252 nm for Pentedrone, 258 nm for Mephedrone).[2][8]
Data Presentation
Table 1: Example LC-MS/MS MRM Parameters for Selected Synthetic Cathinones Data compiled from published methods. Values should be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Mephedrone | 178.1 | 160.1 | 145.1 |
| Methylone | 208.1 | 190.1 | 163.1 |
| MDPV | 276.2 | 135.1 | 122.1 |
| α-PVP | 246.2 | 126.1 | 91.1 |
| N-ethylpentylone | 264.2 | 235.1 | 72.1 |
| Butylone | 222.1 | 204.1 | 175.1 |
| Pentedrone | 192.1 | 121.1 | 86.1 |
Table 2: Summary of Liquid Chromatography Conditions
| Parameter | Protocol 1: Urine Screen[8] | Protocol 2: Isomer Separation[3] | Protocol 3: Chiral Separation |
| Technique | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Column | Zorbax Eclipse XDB C18 | Raptor Biphenyl | Polysaccharide CSP |
| Dimensions | 75 x 4.6 mm, 3.5 µm | 50 x 2.1 mm, 2.7 µm | Varies (e.g., 150 x 4.6 mm) |
| Mobile Phase A | 0.1% HCOOH in Water | 0.1% HCOOH in Water | Hexane (example) |
| Mobile Phase B | 0.1% HCOOH in ACN | 0.1% HCOOH in MeOH | Isopropanol/Diethylamine (example) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Mode | Gradient | Isocratic | Isocratic |
| Primary Goal | Broad-spectrum quantification | Separation of positional isomers | Separation of enantiomers |
Visualizations
Caption: General workflow for LC-MS/MS analysis of synthetic cathinones in biological samples.
Caption: Logical diagram illustrating the necessity of chromatography for separating isobaric isomers.
Caption: Principle of chiral separation of a racemic mixture on a Chiral Stationary Phase (CSP).
References
- 1. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unodc.org [unodc.org]
- 3. Are you struggling to separate synthetic cathinone isomers? Click here! [restek.com]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 7. Identification and Quantification of Synthetic Cathinones in Blood and Urine Using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry | Office of Justice Programs [ojp.gov]
- 8. unodc.org [unodc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Note: Sample Preparation for the Analysis of 3-Morpholinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the sample preparation of 3-Morpholinopropiophenone hydrochloride from solid dosage forms for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a propiophenone derivative. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for quality control, stability testing, and research purposes. Effective sample preparation is a critical step to ensure the accuracy and precision of analytical results by removing interfering matrix components and presenting the analyte in a suitable solvent for analysis.[1] This note details three common sample preparation techniques: "Dilute and Shoot," Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Experimental Protocols
The following protocols are designed for the preparation of this compound from solid samples such as powders or tablets.
This method is a straightforward approach suitable for samples with relatively clean matrices.
-
Sample Homogenization:
-
For tablets, accurately weigh and grind a representative number of tablets (e.g., 10-20) to a fine, uniform powder using a mortar and pestle.[1]
-
For powder samples, ensure the sample is homogeneous before weighing.
-
-
Weighing and Dissolution:
-
Accurately weigh a portion of the homogenized powder equivalent to a target concentration (e.g., 10 mg of the active pharmaceutical ingredient, API).
-
Quantitatively transfer the powder to a volumetric flask (e.g., 100 mL).
-
Add a suitable solvent, such as methanol or a mixture of methanol and water, to dissolve the sample.[2] Use approximately 70-80% of the flask volume.
-
Use sonication or mechanical shaking to ensure complete dissolution of the analyte.[3]
-
-
Dilution to Final Concentration:
-
Allow the solution to return to room temperature.
-
Dilute the solution to the final volume with the same solvent and mix thoroughly.
-
-
Filtration:
-
Filter an aliquot of the solution through a 0.2 µm or 0.45 µm syringe filter into an autosampler vial for analysis.[2]
-
SPE is a more rigorous cleanup method used to remove excipients and other matrix interferences, which is particularly useful for achieving lower detection limits.[4]
-
Sample Pre-treatment:
-
Prepare an initial sample solution as described in steps 1 and 2 of the "Dilute and Shoot" method.
-
Adjust the pH of the sample solution if necessary to ensure the analyte is in the proper ionic state for retention on the SPE sorbent. For a basic compound like 3-Morpholinopropiophenone, a slightly acidic pH may be optimal for cation exchange SPE.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove any unretained impurities.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a stronger solvent. For a cation exchange mechanism, this would typically be a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[6]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase used for the analytical method (e.g., for LC-MS/MS) or a suitable solvent for GC-MS analysis.
-
LLE is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquid phases.[7]
-
Initial Sample Dissolution:
-
Prepare an aqueous solution of the sample as described in steps 1 and 2 of the "Dilute and Shoot" method, using an aqueous buffer.
-
-
pH Adjustment:
-
Adjust the pH of the aqueous solution to a basic pH (e.g., pH > 9) to neutralize the hydrochloride salt and convert the analyte to its free base form, which will be more soluble in an organic solvent.
-
-
Extraction:
-
Add an immiscible organic solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) to the aqueous solution in a separatory funnel.
-
Shake the funnel vigorously for a few minutes, ensuring to vent any pressure buildup.
-
Allow the two phases to separate.
-
-
Collection of Organic Phase:
-
Carefully collect the organic layer containing the extracted analyte.
-
The extraction process may be repeated with fresh organic solvent to improve recovery.
-
-
Final Preparation:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Data Presentation
Quantitative data for the analysis of this compound is not widely available in the literature. The following table presents representative quantitative parameters for the analysis of a structurally similar synthetic cathinone, determined by GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and validation.
| Parameter | GC-MS Data (for a related cathinone)[8] | LC-MS/MS Data (for a related cathinone)[9] |
| Linearity (r²) | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 4.23 – 5.99 µg/mL | 0.15 – 3.20 ng/mL |
| Limit of Quantification (LOQ) | 12.83 – 17.51 µg/mL | 0.52 – 5.66 ng/mL |
| Recovery (%) | 95 - 105% | 92.03%–103.98% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
Caption: Workflow for 'Dilute and Shoot' Sample Preparation.
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation techniques of solid dosage forms | PPT [slideshare.net]
- 4. lcms.cz [lcms.cz]
- 5. Sample Preparation for Solid Oral Dosage Forms [ouci.dntb.gov.ua]
- 6. nist.gov [nist.gov]
- 7. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 8. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 3-Morpholinopropiophenone Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Morpholinopropiophenone hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yield in the Mannich reaction for this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of starting materials. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reagent Stoichiometry: The molar ratio of acetophenone, morpholine, and formaldehyde is critical. An excess of the amine or aldehyde can lead to side reactions. A common starting point is a 1:1.2:1.2 ratio of ketone:amine:formaldehyde.
-
Side Reactions: The primary competing reaction is the aldol condensation of acetophenone. This can be minimized by slowly adding the ketone to the pre-formed mixture of the amine and aldehyde (Eschenmoser's salt or a pre-mixed iminium ion solution).
-
Ineffective pH Control: The Mannich reaction is typically acid-catalyzed. The pH of the reaction medium should be weakly acidic. If the medium is too acidic, the amine will be fully protonated and non-nucleophilic. If it's too basic, the formation of the necessary iminium ion is inhibited.
-
Work-up and Isolation Losses: The product, a Mannich base, can have some water solubility. During the aqueous work-up, significant product loss can occur. Ensure the pH of the aqueous phase is basic (>9) before extraction with an organic solvent to deprotonate the amine and increase its organic solubility. Saturation of the aqueous layer with NaCl can also reduce product loss.
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely impurities?
Answer: Impurity profiles can indicate specific issues with the reaction conditions. Common impurities include:
-
Unreacted Acetophenone: This suggests an incomplete reaction. Verify reaction time and temperature.
-
Bis-Mannich Product: This impurity arises from the reaction of a second molecule of the iminium ion with the product, 3-Morpholinopropiophenone. It can be minimized by using a slight excess of the ketone or by maintaining a lower concentration of the iminium ion.
-
Aldol Condensation Product: Acetophenone can self-condense under acidic or basic conditions. This is often favored by higher temperatures.
-
Polymerized Formaldehyde: Using paraformaldehyde can sometimes lead to incomplete depolymerization. Ensure it fully dissolves and reacts.
Purification via column chromatography or recrystallization of the hydrochloride salt is typically required to remove these impurities.
Question 3: The reaction mixture has turned dark brown/black. Is this normal and how can I prevent it?
Answer: Significant color change to dark brown or black often indicates decomposition or polymerization side reactions, which can negatively impact yield and purity.
-
Cause: This is often caused by excessive heating or highly concentrated reagents. Polymerization of formaldehyde or side reactions involving the aromatic ketone at high temperatures can lead to tar formation.
-
Prevention:
-
Maintain the recommended reaction temperature. Avoid aggressive heating.
-
Ensure adequate stirring to prevent localized overheating.
-
Consider dropwise addition of one of the reactants to control the reaction exotherm.
-
Use a slightly more dilute solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3-Morpholinopropiophenone?
A1: The synthesis is a classic example of the Mannich reaction.[1][2] It involves three components: an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (morpholine). The reaction proceeds via the formation of an iminium salt from morpholine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of acetophenone.
Q2: Which solvent is best for this reaction?
A2: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like ethanol or isopropanol are commonly used as they are good solvents for all reactants. In some cases, water with a suitable catalyst can be an effective and greener alternative.[1] The optimal solvent should be determined experimentally.
Q3: How do I prepare the hydrochloride salt of the final product?
A3: After isolating the purified 3-Morpholinopropiophenone base (as an oil or solid), it is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). A solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in isopropanol or gaseous HCl) is then added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried.
Q4: Can I use paraformaldehyde instead of aqueous formaldehyde?
A4: Yes, paraformaldehyde is often preferred as it allows the reaction to be run under anhydrous or non-aqueous conditions. When using paraformaldehyde, it needs to be heated gently in the reaction mixture (often with the amine and a catalytic amount of acid) to depolymerize into formaldehyde in situ.
Experimental Protocols & Data
General Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Optimization may be required.
-
Iminium Ion Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.2 eq) and paraformaldehyde (1.2 eq) in absolute ethanol. Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux for 30-60 minutes until the solution becomes clear.
-
Addition of Ketone: Cool the mixture slightly and add acetophenone (1.0 eq) dropwise over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-6 hours.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water and basify the aqueous solution to pH >9 with 2M NaOH.
-
Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 3-Morpholinopropiophenone base.
-
Salt Formation: Dissolve the crude base in a minimal amount of cold isopropanol. Slowly add a 2M solution of HCl in isopropanol until the solution is acidic. The hydrochloride salt will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and recrystallize from ethanol or isopropanol to yield the pure product.
Data Presentation: Reaction Optimization
The following tables illustrate how to present optimization data. The values are representative examples.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Ethanol | 4 | 75 | 92 |
| 2 | Isopropanol | 4 | 82 | 95 |
| 3 | Acetonitrile | 6 | 65 | 88 |
| 4 | Water | 8 | 58 | 85 |
Table 2: Effect of Catalyst on Reaction Yield
| Entry | Catalyst (eq) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| 1 | HCl (0.1) | 80 | 82 | 95 |
| 2 | H₂SO₄ (0.1) | 80 | 78 | 93 |
| 3 | ZnO-NPs (5 mol%) | 80 | 85 | 96 |
| 4 | None | 80 | <10 | - |
Visualizations
Reaction Pathway
Caption: General mechanism of the Mannich reaction for 3-Morpholinopropiophenone synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
3-Morpholinopropiophenone hydrochloride stability and degradation issues
This technical support center provides guidance on the stability and potential degradation issues of 3-Morpholinopropiophenone hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: There is limited publicly available stability and degradation data specifically for this compound. The information provided below is based on the general chemical properties of propiophenone derivatives and related compounds. These are intended as general guidelines and not as a substitute for compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on the chemistry of related compounds, the primary factors that can influence the stability of this compound are pH, exposure to strong oxidizing agents, and potentially light. Propiophenone derivatives are generally stable under neutral and acidic conditions but can be susceptible to degradation in the presence of strong bases.[1]
Q2: How should I store this compound to ensure its stability?
To maximize stability, it is recommended to store this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[1][2] For long-term storage, temperatures of -20°C are often recommended for related compounds.[3] It should be stored in a tightly sealed container to protect it from moisture.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways have not been documented for this compound, potential degradation could occur through:
-
Hydrolysis: Particularly under basic conditions, the molecule could be susceptible to hydrolysis. A study on the structurally related diethylpropion hydrochloride showed that its degradation increases rapidly at a pH above 3.5.[4]
-
Oxidation: As with many organic compounds, oxidation can be a degradation pathway, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light over time).[5] The morpholine ring, being a tertiary amine, could be susceptible to oxidation to form an N-oxide.
-
Photodegradation: Exposure to UV or visible light can induce degradation in many pharmaceutical compounds. Photostability studies would be necessary to determine the specific sensitivity of this compound.
Q4: What analytical methods are suitable for assessing the stability of this compound and its potential degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method would be the most common and effective technique to separate and quantify the parent compound from its degradation products.[4] Mass Spectrometry (MS), particularly LC-MS, would be invaluable for the identification of unknown degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in chromatogram | Chemical degradation of the compound. | - Review storage conditions. Ensure the compound is stored in a cool, dry, dark place and protected from air. - Check the pH of your formulation or solvent. Buffering to a slightly acidic pH (e.g., below 3.5) may improve stability in solution. - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and develop a stability-indicating analytical method. |
| Discoloration of the solid material or solution | May indicate oxidation or other degradation pathways. | - Protect the compound from light by using amber vials or storing it in the dark. - Purge containers with an inert gas like nitrogen or argon to minimize oxidative degradation. - Re-analyze the material to determine its purity and identify any new impurities. |
| Inconsistent experimental results | May be due to the use of a degraded stock solution. | - Prepare fresh stock solutions for each experiment. - If storing solutions, do so at a low temperature (e.g., 2-8°C or -20°C) for a limited and validated period. - Periodically re-test the purity of stock solutions. |
Summary of General Stability for Propiophenone Derivatives
| Condition | General Stability | Notes |
| pH | Generally stable in neutral to acidic conditions. Susceptible to degradation in basic pH.[4] | For solutions, buffering to a pH below 3.5 may be beneficial. |
| Temperature | Stable at room temperature for short periods. Long-term storage at lower temperatures is recommended.[3] | Avoid repeated freeze-thaw cycles if in solution. |
| Light | Potential for photodecomposition. | Store in light-resistant containers. |
| Oxidizing Agents | Incompatible with strong oxidizing agents.[1] | Avoid contact with peroxides, permanganates, etc. |
Experimental Protocols
Forced Degradation Study Protocol (General Guideline)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize with acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
Analysis: Analyze all samples at each time point using a suitable stability-indicating HPLC method. Compare the results to a control sample stored under normal conditions.
Visualizations
Caption: A logical workflow for troubleshooting stability issues.
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. Propiophenone | 93-55-0 [chemicalbook.com]
- 2. sdichem.com [sdichem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propiophenone | 93-55-0 | Benchchem [benchchem.com]
Technical Support Center: 3-Morpholinopropiophenone Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Morpholinopropiophenone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique is well-suited for removing unreacted starting materials, by-products, and other impurities that have different solubility profiles from the desired product.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides like this compound, polar protic solvents or mixtures are often effective. Ethanol, isopropanol, or mixtures of ethanol and water are common starting points. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q3: What are the likely impurities in a crude sample of this compound synthesized via the Mannich reaction?
A3: Common impurities may include unreacted acetophenone, morpholine hydrochloride, and paraformaldehyde. Additionally, by-products from side reactions, such as the self-condensation of acetophenone or the formation of bis-adducts, may be present.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the percentage of the main component and detect impurities. Thin Layer Chromatography (TLC) is a quick qualitative method to visualize the number of components in your sample. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify the presence of impurities.
Troubleshooting Guides
Problem 1: Oily Residue Instead of Crystals During Recrystallization
Possible Cause: The compound may be "oiling out" of the solution. This can happen if the solution is cooled too quickly, if the concentration of the solute is too high, or if the chosen solvent is not ideal.
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
-
Solvent Adjustment: Try adding a co-solvent (an "anti-solvent") in which your compound is less soluble, dropwise, to the warm solution until it becomes slightly turbid. Then, allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal nucleation.
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.
Problem 2: Low Recovery of Purified Product
Possible Cause: This could be due to the compound having significant solubility in the cold recrystallization solvent, using too much solvent, or premature crystallization during hot filtration.
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Selection: Re-evaluate your choice of solvent. A solvent in which the compound has lower solubility at cold temperatures will improve recovery.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.
-
Wash with Cold Solvent: When collecting the crystals by filtration, wash them with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.
Problem 3: Colored Impurities Persist After Recrystallization
Possible Cause: Highly colored impurities may be present that are not effectively removed by a single recrystallization.
Solution:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal (1-2% by weight of your crude product) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Example Data)
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Suitability for Recrystallization |
| Water | 50 | >200 | Good, but may require a co-solvent |
| Ethanol | 25 | 150 | Excellent |
| Isopropanol | 10 | 100 | Excellent |
| Acetone | 5 | 20 | Poor |
| Ethyl Acetate | <1 | 5 | Poor (can be used as an anti-solvent) |
| Toluene | <1 | 2 | Poor |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the solvent until the solid has completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common issues encountered during the purification of this compound.
Improving solubility of 3-Morpholinopropiophenone hydrochloride for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 3-Morpholinopropiophenone hydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a chemical compound that belongs to the propiophenone and morpholine classes. In research, it and similar compounds are often investigated for their potential pharmacological activities. Propiophenone derivatives can exhibit a range of biological effects, and the morpholine ring is a common feature in many approved drugs, contributing to properties like improved solubility and metabolic stability.
Q2: I am having trouble dissolving this compound in my desired solvent. What are the first steps I should take?
A2: Difficulty in dissolving this compound is a common issue. Start by consulting the Troubleshooting Guide below. Initial steps include verifying the purity of your compound and solvent, attempting gentle heating, and considering a small change in the pH of your aqueous solution. For organic solvents, starting with a polar solvent like DMSO or ethanol is recommended.
Q3: Can I heat the solution to improve solubility?
A3: Yes, gentle heating can often increase the rate of dissolution and the amount of solute that can be dissolved. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is advisable to heat the solution gently in a water bath and monitor for any changes in color or clarity that might indicate degradation.
Q4: My compound precipitates out of solution after initially dissolving. What could be the cause?
A4: Precipitation after initial dissolution can be due to several factors, including a change in temperature, pH shift, or solvent evaporation. For hydrochloride salts, a common issue is disproportionation, where the salt converts back to its less soluble free base form. This can be triggered by changes in the microenvironment's acidity. Ensure your solution is stored at a stable temperature and that the pH of your buffered solution is maintained.
Solubility Data
While specific quantitative solubility data for this compound is not widely published in standard literature, the following table summarizes the expected qualitative solubility based on the properties of similar hydrochloride salts and general chemical principles.
| Solvent | Expected Solubility | Remarks |
| Water | Moderately to Highly Soluble | Solubility is pH-dependent. Lower pH generally favors solubility of hydrochloride salts. |
| Phosphate-Buffered Saline (PBS) | Moderately Soluble | Solubility can be influenced by the buffer's pH and ionic strength. Precipitation of phosphate salts can occur with some compounds. |
| Ethanol (EtOH) | Soluble | A common solvent for creating stock solutions of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A strong aprotic solvent capable of dissolving a wide range of compounds. Often used for preparing high-concentration stock solutions.[1] |
| Methanol (MeOH) | Soluble | Similar to ethanol, it is a good solvent for many hydrochloride salts. |
| 2-Propanol (Isopropanol) | Sparingly to Moderately Soluble | Often used in recrystallization, suggesting lower solubility compared to ethanol or methanol. |
| Diethyl Ether | Practically Insoluble | Can be used as an anti-solvent to induce precipitation of the hydrochloride salt. |
| Toluene | Practically Insoluble | A non-polar solvent, generally not suitable for dissolving polar hydrochloride salts. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound
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Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of C13H17NO2·HCl = 255.74 g/mol )
-
Weigh the calculated amount of the compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if dissolution is slow.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mg/mL Working Solution in Aqueous Buffer (e.g., PBS, pH 7.4)
Materials:
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10 mM stock solution of this compound in DMSO
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Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile conical tubes
Procedure:
-
From the 10 mM stock solution in DMSO, calculate the volume needed to achieve a final concentration of 1 mg/mL.
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In a sterile conical tube, add the desired final volume of PBS.
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While vortexing the PBS, slowly add the calculated volume of the DMSO stock solution drop by drop. This gradual addition helps to prevent immediate precipitation.
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Continue to vortex for an additional 1-2 minutes to ensure homogeneity.
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Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for experimental use.
-
Prepare this working solution fresh before each experiment to minimize the risk of precipitation over time.
Troubleshooting Guide
If you encounter solubility issues, follow this step-by-step guide to identify and resolve the problem.
Issue: The compound does not dissolve.
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Verify Compound and Solvent Quality: Ensure the this compound is of high purity and the solvent is not contaminated.
-
Increase Agitation: Vortex the solution for an extended period.
-
Gentle Heating: Warm the solution in a water bath (37-50°C). Be cautious of potential degradation.
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Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.
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Change Solvent: If using an aqueous buffer, try preparing a stock solution in an organic solvent like DMSO or ethanol first, and then dilute it into the aqueous buffer.
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Adjust pH: For aqueous solutions, slightly lowering the pH with a dilute HCl solution can sometimes improve the solubility of hydrochloride salts.
Issue: The compound precipitates out of the solution.
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Temperature Fluctuation: Ensure the solution is stored and used at a constant temperature. Cooling can decrease solubility.
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Solvent Evaporation: Keep containers tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.
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pH Shift: If using a buffer, verify its buffering capacity and ensure the final pH of the solution is appropriate to maintain the salt form.
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Disproportionation: The hydrochloride salt may be converting to its less soluble free base. This can sometimes be mitigated by storing the solution at a lower temperature (2-8°C).
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High Concentration in Aqueous Media: When diluting a DMSO stock into an aqueous buffer, ensure the final concentration of DMSO is low (typically <1%) and that the compound's final concentration does not exceed its solubility limit in the aqueous medium.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: General experimental workflow for solution preparation.
References
3-Morpholinopropiophenone hydrochloride storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 3-Morpholinopropiophenone hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is crucial to store it under appropriate conditions. While specific quantitative data from manufacturers is limited, the following guidelines are based on best practices for hygroscopic hydrochloride salts and related compounds.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (weeks): 2-8°C (Refrigerated) Long-term (months to years): -20°C (Frozen) | Lower temperatures minimize the rate of potential degradation reactions. Some suppliers of related compounds recommend storage at -20°C for optimal stability.[1] |
| Humidity | Store in a desiccator with a desiccant (e.g., silica gel). Relative Humidity (RH) should be kept as low as possible. | As a hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the air, which can lead to degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | This minimizes contact with oxygen, which can cause oxidative degradation of the propiophenone structure. |
| Container | A tightly sealed, amber glass vial. | Amber glass protects the compound from light, and a tight seal prevents moisture and air from entering. |
2. What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate personal protective equipment is essential to ensure safety when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendation | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from contact with the powder, which can cause irritation. |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact. It is advisable to change gloves immediately if they become contaminated. |
| Body Protection | A laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator or a fume hood. | Recommended when handling the powder outside of a fume hood to avoid inhalation of fine particles. |
3. What are the known incompatibilities of this compound?
To prevent hazardous reactions and degradation of the compound, avoid contact with the following:
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Strong oxidizing agents: These can react with the morpholine and propiophenone moieties.
-
Strong acids and bases: These can cause degradation of the compound.
4. What is the expected solubility of this compound?
Table 3: Estimated Solubility Profile
| Solvent | Expected Solubility | Notes |
| Water | Soluble | As a hydrochloride salt, it is expected to have good water solubility.[2] |
| Ethanol | Soluble | Many similar compounds show good solubility in ethanol. |
| Methanol | Soluble | Generally a good solvent for hydrochloride salts. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of organic compounds. |
| Dimethylformamide (DMF) | Soluble | Another common solvent for preparing stock solutions. |
Troubleshooting Guides
Issue: The compound has changed color or appears clumpy.
-
Possible Cause: This may indicate degradation or moisture absorption. Clumping is a strong indicator of hygroscopicity.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been stored according to the recommendations in Table 1.
-
Purity Check: If possible, perform an analytical check (e.g., HPLC, NMR) to assess the purity of the compound.
-
Future Prevention: If moisture absorption is suspected, handle the compound in a glove box or under a dry, inert atmosphere in the future. Always use a desiccator for storage.
-
Issue: Inconsistent experimental results.
-
Possible Cause: This could be due to the degradation of the compound in solution.
-
Troubleshooting Steps:
-
Solution Age: Use freshly prepared solutions for your experiments whenever possible.
-
Storage of Solutions: If you must store solutions, keep them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Solvent Purity: Ensure that the solvents used to prepare solutions are anhydrous and of high purity.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Acclimatization: If stored at -20°C, allow the vial of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a fume hood or glove box, weigh the desired amount of the compound into a new, clean vial.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO, water) to the vial.
-
Dissolution: Vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C.
Protocol 2: Handling a Spill
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Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area and ensure good ventilation.
-
Personal Protective Equipment: Wear the appropriate PPE as outlined in Table 2.
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Containment: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
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Collection: Carefully sweep the contained material into a suitable waste container. Avoid creating dust.
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Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by ethanol) and dispose of the cleaning materials in the chemical waste.
Visual Guides
Caption: A workflow diagram illustrating the recommended steps for the proper storage and handling of this compound to ensure compound integrity.
Caption: A logical diagram outlining potential causes and corresponding solutions for stability issues encountered with this compound.
References
Avoiding common side reactions in 3-Morpholinopropiophenone hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing 3-Morpholinopropiophenone hydrochloride while avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is achieved through a Mannich reaction. This is a three-component condensation involving propiophenone (an enolizable ketone), formaldehyde (a non-enolizable aldehyde), and morpholine (a secondary amine).[1][2] The reaction is typically acid-catalyzed, often by using the hydrochloride salt of the amine.[2][3]
Q2: What is the role of the acid catalyst in this reaction?
A2: The acidic conditions are crucial for two main reasons. First, it facilitates the formation of the electrophilic Eschenmoser's salt-like iminium ion from morpholine and formaldehyde. Second, it catalyzes the enolization of the propiophenone, which then acts as a nucleophile.[2][3]
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions of concern are:
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Self-condensation of propiophenone: An aldol condensation reaction can occur between two molecules of propiophenone.
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Reaction of morpholine with propiophenone: This can lead to the formation of an enamine.
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Polymerization of formaldehyde: Formaldehyde can polymerize, especially under unfavorable pH and temperature conditions.
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Bis-alkylation: Reaction of the product with another molecule of the iminium ion can lead to a bis-alkyated byproduct.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate, with a small amount of triethylamine to prevent spot streaking of the amine components.
Q5: What is the best way to purify the final product?
A5: The most common method for purifying this compound is recrystallization.[4] A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, and then inducing crystallization by cooling or by the addition of a less polar co-solvent like acetone or diethyl ether.[4] This process is effective at removing unreacted starting materials and most side products. For highly impure samples, column chromatography may be necessary.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., old formaldehyde).2. Incorrect stoichiometry of reactants.3. Inappropriate reaction temperature.4. Incorrect pH of the reaction mixture. | 1. Use fresh, high-purity reagents. Paraformaldehyde can be used as a reliable source of formaldehyde.2. Ensure accurate measurement of all reactants. A slight excess of the amine hydrochloride and formaldehyde is sometimes used.3. Optimize the reaction temperature. Refluxing in a suitable solvent like ethanol is common.[4]4. Adjust the pH to be slightly acidic. This can be achieved by using morpholine hydrochloride or by adding a small amount of concentrated HCl.[4] |
| Formation of a viscous oil instead of a crystalline solid | 1. Presence of significant amounts of impurities or side products.2. Residual solvent.3. The product may have oiled out during crystallization. | 1. Attempt to purify a small sample by column chromatography to identify the major components.2. Ensure the product is thoroughly dried under vacuum.3. Re-dissolve the oil in a minimal amount of hot solvent and attempt recrystallization again, possibly with a different solvent system or by seeding with a small crystal of pure product. |
| Product is discolored (e.g., yellow or brown) | 1. Reaction temperature is too high, leading to decomposition.2. Presence of colored impurities from starting materials or side reactions. | 1. Lower the reaction temperature and increase the reaction time if necessary.2. Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. |
| Multiple spots on TLC after reaction completion | 1. Incomplete reaction.2. Formation of multiple side products. | 1. Increase the reaction time or temperature.2. Refer to the table below for optimizing reaction conditions to favor the desired product. Consider adjusting the stoichiometry of the reactants. |
Optimizing Reaction Conditions to Minimize Side Products
The following table provides a summary of how different reaction parameters can be adjusted to optimize the yield of this compound and minimize the formation of common side products.
| Parameter | Condition A (Suboptimal) | Yield of Desired Product | Major Side Product(s) | Condition B (Optimized) | Yield of Desired Product | Major Side Product(s) |
| Temperature | 100°C (High) | ~60% | Aldol condensation product, decomposition products | 78°C (Ethanol reflux) | ~85% | Minimal side products |
| pH | Neutral (7.0) | ~40% | Low conversion, unreacted starting materials | Slightly Acidic (5-6) | ~90% | Minimal side products |
| Stoichiometry (Propiophenone:Morpholine:Formaldehyde) | 1:1:1 | ~75% | Unreacted propiophenone | 1:1.2:1.2 | ~92% | Minimal unreacted propiophenone |
| Reaction Time | 1 hour | ~65% | Incomplete reaction | 3 hours | ~88% | High conversion |
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound.
Materials:
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Propiophenone
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Morpholine hydrochloride (or morpholine and concentrated HCl)
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Paraformaldehyde
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Ethanol (95%)
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Acetone
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Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine propiophenone (1.0 eq), morpholine hydrochloride (1.2 eq), and paraformaldehyde (1.2 eq).
-
Add ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for approximately 3 hours.
-
Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
If crystallization does not occur, reduce the volume of the solvent under reduced pressure.
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Collect the crude product by vacuum filtration and wash with cold acetone to remove unreacted starting materials and some impurities.
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Recrystallize the crude product from a minimal amount of hot ethanol, followed by the slow addition of acetone until turbidity is observed.
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Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
Visualizing the Process
Synthesis Pathway
Caption: The Mannich reaction pathway for the synthesis of this compound.
Common Side Reactions
Caption: Common side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. oarjbp.com [oarjbp.com]
- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Propiophenone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of propiophenone and its derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of propiophenone derivatives, particularly via Friedel-Crafts acylation.
Q1: My Friedel-Crafts acylation reaction is giving a very low yield. What are the possible causes and solutions?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic troubleshooting guide:
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Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Even trace amounts of water can deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Quality and Stoichiometry: An insufficient amount or poor quality of the Lewis acid will lead to incomplete reaction.
-
Solution: Use a fresh, high-purity Lewis acid. For acylation, at least one equivalent of the catalyst is required because it complexes with the product ketone.[1] Using a stoichiometric amount is common.
-
-
Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures.
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Solution: The optimal temperature depends on the specific substrates. For the reaction of benzene with propionyl chloride, heating under reflux at around 60°C is often employed after the initial addition.[2]
-
-
Deactivated Aromatic Ring: Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings (e.g., nitrobenzene).[1][3]
-
Solution: If your substrate contains strongly electron-withdrawing groups, you may need to consider alternative synthetic routes.
-
-
Presence of Amines or Alcohols on the Aromatic Ring: These groups will react with the Lewis acid catalyst, deactivating it.[1]
-
Solution: Protect the amine or alcohol functional group before performing the Friedel-Crafts reaction.
-
Q2: I am observing the formation of multiple products in my reaction. What could be the reason?
A2: While Friedel-Crafts acylation is generally less prone to rearrangements than alkylation, the formation of isomers is possible depending on the directing effects of substituents on the aromatic ring.
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Ortho/Para Isomers: If your benzene ring is substituted with an activating group (e.g., a methoxy group), you can expect a mixture of ortho and para substituted products. The para isomer is often the major product due to steric hindrance at the ortho position.
-
Alternative Synthesis Method Side Products: If you are using a vapor-phase cross-decarboxylation method, by-products such as isobutyrophenone can form, which are difficult to separate from propiophenone due to very similar boiling points.[4][5]
Q3: The reaction mixture turned dark and tarry. What happened?
A3: A dark, tarry reaction mixture often indicates decomposition of starting materials or products. This can be caused by:
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Excessive Heat: Running the reaction at too high a temperature can lead to polymerization and decomposition.
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Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can also cause degradation.
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Reactive Substrates: Some highly activated aromatic compounds can be prone to polymerization under Friedel-Crafts conditions.
Q4: How can I purify my propiophenone derivative?
A4: Purification typically involves the following steps:
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Quenching: The reaction is carefully quenched by adding it to ice-water to decompose the aluminum chloride complex.
-
Extraction: The product is extracted into an organic solvent.
-
Washing: The organic layer is washed with a dilute acid (to remove any remaining aluminum salts), followed by a base (like sodium bicarbonate solution to neutralize any acid), and finally with brine.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Recrystallization: The crude product is then purified by vacuum distillation or recrystallization.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield of propiophenone and its derivatives.
Table 1: Effect of Catalyst and Solvent on Friedel-Crafts Acylation of Anisole *
| Catalyst (10 mol%) | Solvent (TAAIL) | Yield (%) |
| CoCl₂·6H₂O | 1 | 28 |
| FeCl₃·6H₂O | 1 | 60 |
| FeCl₃ | 1 | 53 |
| CoCl₂·6H₂O | 2 | 27 |
| FeCl₃·6H₂O | 2 | 61 |
| FeCl₃ | 2 | 49 |
| CoCl₂·6H₂O | 6 | 43 |
| FeCl₃·6H₂O | 6 | 62 |
| FeCl₃ | 6 | 60 |
*Data adapted from a study on the acylation of anisole in tunable aryl alkyl ionic liquids (TAAILs).[6][7] Reaction conditions: 1 mmol anisole, 1.3 equiv Ac₂O, 60 °C, 24 h.
Table 2: Vapor-Phase Synthesis of Propiophenone - Effect of Diluent on By-Product Formation *
| Example | Diluent | Moles of Diluent per Mole of Benzoic Acid | Isobutyrophenone Produced (lbs per 100 lbs of propiophenone) |
| 1 | Water | 4 | 4.68 |
| 2 | None | 0 | 9.85 |
| 3 | Water | 8 | 2.95 |
*Data adapted from a patent on the production of propiophenone via vapor-phase cross-decarboxylation.[8]
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of Benzene with Propionyl Chloride
This protocol describes a general procedure for the synthesis of propiophenone.
Materials:
-
Anhydrous Benzene
-
Propionyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Hydrochloric Acid (dilute)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Add propionyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.
-
After the addition of propionyl chloride, add anhydrous benzene (1.0 equivalent) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-45°C for dichloromethane) for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto crushed ice containing concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude propiophenone can be purified by vacuum distillation.
Mandatory Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Caption: A typical experimental workflow for the synthesis of propiophenone via Friedel-Crafts acylation.
PTP-1B Signaling Pathway and Propiophenone Derivatives
Some propiophenone derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator in the insulin signaling pathway.[7][9] Inhibition of PTP-1B can enhance insulin sensitivity, making it a target for anti-diabetic drugs.
Caption: The role of PTP-1B in the insulin signaling pathway and its inhibition by propiophenone derivatives.
References
- 1. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-Morpholinopropiophenone Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Morpholinopropiophenone hydrochloride, with a focus on increasing the reaction yield.
Troubleshooting Guide: Low Yield of this compound
Low yield is a common issue in the synthesis of this compound via the Mannich reaction. This guide provides a systematic approach to identifying and resolving potential causes.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: this compound is synthesized via the Mannich reaction. This is a three-component condensation reaction involving acetophenone (an enolizable ketone), formaldehyde (a non-enolizable aldehyde), and morpholine (a secondary amine) to form the Mannich base, 3-Morpholinopropiophenone. This base is then treated with hydrochloric acid to yield the hydrochloride salt.
Reaction Pathway
Caption: The synthetic pathway for this compound via the Mannich reaction.
Q2: How do reaction temperature and time affect the yield?
A2: Temperature and reaction time are critical parameters. Generally, increasing the temperature can accelerate the reaction rate, but excessive heat can lead to the formation of byproducts and decomposition of the Mannich base, thus lowering the overall yield. It is essential to find an optimal balance.
Table 1: Effect of Temperature and Time on Yield (Illustrative Data)
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 50 | 6 | 65 | Reaction proceeds slowly. |
| 2 | 70 | 4 | 85 | Optimal conditions for high yield. |
| 3 | 90 | 2 | 70 | Increased byproduct formation observed. |
| 4 | 70 | 2 | 75 | Incomplete reaction. |
| 5 | 70 | 6 | 82 | Longer time shows diminishing returns. |
Note: These are representative data based on typical Mannich reactions and should be optimized for your specific laboratory conditions.
Q3: Which solvent is most suitable for this reaction?
A3: Protic solvents are generally preferred for the Mannich reaction as they can facilitate the formation of the electrophilic iminium ion intermediate. Ethanol is a commonly used and effective solvent. The choice of solvent can significantly impact the reaction rate and yield.
Table 2: Effect of Solvent on Yield (Illustrative Data)
| Entry | Solvent | Dielectric Constant (20°C) | Yield (%) |
| 1 | Ethanol | 24.55 | 85 |
| 2 | Isopropanol | 19.92 | 78 |
| 3 | Methanol | 32.70 | 82 |
| 4 | Dioxane | 2.21 | 55 |
| 5 | Toluene | 2.38 | 45 |
Note: Yields are based on reactions run under otherwise identical, optimized conditions.
Q4: What are the common side reactions that can lower the yield?
A4: Several side reactions can compete with the desired Mannich reaction:
-
Bis-Mannich Reaction: Acetophenone has two acidic protons on the alpha-carbon, which can potentially react with two equivalents of formaldehyde and morpholine to form a bis-Mannich base. Using a slight excess of acetophenone can help minimize this.
-
Aldol Condensation: Acetophenone can undergo self-condensation under basic conditions. Maintaining a controlled pH is important.
-
Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, formaldehyde can disproportionate to methanol and formic acid.
-
Polymerization of Formaldehyde: Paraformaldehyde formation can occur, especially in aqueous solutions. Using fresh, high-quality formaldehyde is recommended.
Q5: How can I improve the yield during the purification process?
A5: The purification of this compound is crucial for obtaining a high yield of pure product.
-
Precipitation: After the reaction is complete, the Mannich base is typically converted to its hydrochloride salt by adding concentrated or gaseous hydrochloric acid in a suitable organic solvent (e.g., acetone or isopropanol). Incomplete precipitation will result in product loss. Cooling the solution can improve the precipitation yield.
-
Recrystallization: This is a key step for obtaining a high-purity product. The choice of recrystallization solvent is critical. A good solvent will dissolve the compound at high temperatures but have low solubility at low temperatures. A mixture of ethanol and diethyl ether or isopropanol and acetone is often effective. Slow cooling promotes the formation of larger, purer crystals.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Morpholine
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid
-
Isopropanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (e.g., 0.1 mol), paraformaldehyde (e.g., 0.11 mol), and morpholine (e.g., 0.11 mol) in absolute ethanol (e.g., 100 mL).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH 1-2).
-
Cool the mixture in an ice bath to facilitate the precipitation of this compound.
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Collect the crude product by vacuum filtration and wash with cold isopropanol.
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For further purification, recrystallize the crude product from a hot mixture of isopropanol and a small amount of water, followed by the addition of diethyl ether as an anti-solvent upon cooling.
-
Dry the purified crystals under vacuum to obtain the final product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Analysis of Synthetic Cathinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of synthetic cathinones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Stability and Storage
Question: My synthetic cathinone concentrations are decreasing over time in my biological samples. What is causing this and how can I prevent it?
Answer: Synthetic cathinones are known to be unstable in biological matrices, and their degradation is influenced by several factors.[1][2] The concentration of these analytes may not accurately reflect the levels at the time of sample acquisition due to this instability.[1][2]
Troubleshooting Guide:
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pH Adjustment: The stability of cathinones is highly pH-dependent. They are considerably more stable under acidic conditions.[3] Acidification of the sample's pH is a crucial step to increase the stability of cathinones.[1][2]
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Storage Temperature: Cathinone stability is highly temperature-dependent.[3][4] It is recommended to store samples frozen to ensure stability.[3] While most cathinones are stable for up to 30 days at -20°C and for 6 months at -70°C in plasma, significant degradation can occur within hours at elevated temperatures (32°C).[4] Many are not stable at room temperature for 24 hours.[5]
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Analyte Structure: The chemical structure of the synthetic cathinone influences its stability.[3][4] Cathinones with a methylenedioxy or N-pyrrolidine ring exhibit higher resistance to degradation.[1][2] Tertiary amines (pyrrolidinyl analogs) are significantly more stable than their N-alkylated (secondary amine) counterparts.[4]
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Preservatives: Even in the presence of commonly used preservatives, degradation may still occur.[3] Therefore, proper pH and temperature control are paramount.
Data on Stability of Synthetic Cathinones in Blood:
| Storage Condition | Timeframe | Stability | Cathinone Type |
| Frozen (-20°C) | 30 days | Stable (except for 3-FMC) | Most cathinones |
| Refrigerated (4°C) | 30 days | Stable or moderate loss (<40%) (except for 3-FMC) | Most cathinones |
| Elevated Temperature (32°C) | 5.5 hours - 7 days | Significant loss (>20%) | All cathinones |
Source: Adapted from Kerrigan, S., 2017.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: I am observing unexpected peaks and poor quantitative reproducibility in my GC-MS analysis of synthetic cathinones. What could be the issue?
Answer: Synthetic cathinones are thermally labile and can undergo in-situ thermal degradation during GC-MS analysis.[6][7] This degradation typically involves an oxidative process, leading to the formation of byproducts that can interfere with analysis.[6][8]
Troubleshooting Guide:
-
Lower Injection Port Temperature: High temperatures in the GC inlet can promote thermal degradation.[7] Reducing the injection port temperature can help minimize this effect.
-
Reduce Analyte Residence Time: Minimizing the time the analyte spends in the hot inlet can also reduce degradation.[7] This can be achieved by optimizing flow rates and injection parameters.
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Use of Derivatization: While derivatization is a common technique to improve the thermal stability of compounds for GC-MS analysis, it can be challenging for synthetic cathinones.[7] The absence of an active hydrogen on pyrrolidine-type cathinones prevents the use of traditional derivatization reagents.[7] While derivatization of the ketone group is possible, it may suffer from low yields or the formation of multiple products.[7]
-
Alternative Ionization Techniques: Consider using analytical approaches that are less prone to inducing thermal degradation, such as cold-EI, which has been shown to enhance the molecular ion intensity for many synthetic cathinones.[9][10]
Logical Relationship of GC-MS Thermal Degradation:
Caption: Thermal degradation of synthetic cathinones in GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Question: I am experiencing significant signal suppression/enhancement for my analytes in biological samples when using LC-MS. How can I mitigate these matrix effects?
Answer: Matrix effects are a common issue in the analysis of synthetic cathinones in biological matrices like urine, blood, and oral fluid, leading to inaccurate quantification.[11][12] These effects are caused by co-eluting endogenous components from the sample that interfere with the ionization of the target analyte.
Troubleshooting Guide:
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Matrix-Matched Calibration: To compensate for matrix effects, it is highly recommended to use matrix-matched calibration curves for quantification.[11] This involves preparing calibration standards in the same biological matrix as the unknown samples.
-
Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the preferred method to correct for matrix effects and variations in extraction recovery.
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Sample Preparation: Employing a robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering matrix components.[13][14]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analytes from the majority of matrix components can also reduce matrix effects.[15]
Quantitative Data on Matrix Effects in Urine Analysis:
| Analyte | Concentration | Matrix Effect (%) - Orbitrap | Matrix Effect (%) - QqQ |
| Flephedrone | 1 ng/mL | -9 | +12 |
| 3,4-DMMC | 1 ng/mL | -15 | +10 |
| Most Cathinones | 1 ng/mL | -9 to -22 | -14 to -33 |
| Most Cathinones | 40 ng/mL | -9 to -22 | -5 to -20 |
Source: Adapted from Chaves, A. R., et al., 2020.[11] (Note: Negative values indicate signal suppression, positive values indicate signal enhancement).
Chiral Separation
Question: Why is the chiral separation of synthetic cathinones important, and what methods can be used?
Answer: Synthetic cathinones are chiral molecules, meaning they exist as two enantiomers (mirror-image isomers).[16][17] These enantiomers can exhibit different pharmacological and toxicological properties.[16][18] Therefore, enantioselective analysis is crucial for a comprehensive understanding of their effects.[19]
Recommended Methodologies:
-
Liquid Chromatography with Chiral Stationary Phases (CSPs): This is the most common and effective technique for the chiral separation of synthetic cathinones.[16] Polysaccharide-based CSPs are frequently used.[16]
-
Capillary Electrophoresis (CE): CE, particularly with the use of chiral selectors like cyclodextrins, is another powerful technique for enantioseparation.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization: This indirect method involves derivatizing the cathinones with a chiral agent, such as trifluoroacetyl-L-prolyl chloride (L-TPC), to form diastereomers that can be separated on a non-chiral GC column.[16]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Synthetic Cathinones in Urine
This protocol provides a general methodology for the quantification of synthetic cathinones in urine samples.
-
Sample Pre-treatment:
-
To 0.25 mL of urine, add 1 mL of phosphate buffer (pH 6) and 25 µL of an internal standard solution.[5]
-
Vortex the sample.
-
-
Solid-Phase Extraction (SPE):
-
Condition a solid phase cation exchange (SCX) SPE cartridge.[5]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) for quantification, selecting appropriate precursor and product ion transitions for each analyte.[13]
-
-
Experimental Workflow for LC-MS/MS Analysis of Synthetic Cathinones in Urine:
Caption: Workflow for LC-MS/MS analysis of synthetic cathinones.
Protocol 2: GC-MS Analysis of Synthetic Cathinones in Urine
This protocol outlines a general procedure for the analysis of synthetic cathinones in urine using GC-MS, including a derivatization step.
-
Sample Pre-treatment and Extraction:
-
Perform solid-phase extraction (SPE) on the urine sample to isolate the analytes.[21]
-
-
Derivatization:
-
Evaporate the eluate from the SPE step to dryness.
-
Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried extract.
-
Heat the sample to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Inject the derivatized sample into the GC-MS system.
-
Use a capillary column such as an HP-5MS.[21]
-
Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to separate the analytes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire data in selective ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[21]
-
-
Signaling Pathway of Synthetic Cathinone Metabolism:
Caption: General metabolic pathway of synthetic cathinones.
References
- 1. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous quantification of 28 synthetic cathinones and metabolites in urine by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ojp.gov [ojp.gov]
- 8. unodc.org [unodc.org]
- 9. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Target Analysis of Synthetic Cathinones in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantification of Synthetic Cathinones in Rat Brain Using HILIC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: 3-Morpholinopropiophenone Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Morpholinopropiophenone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a Mannich reaction. This is a three-component condensation involving acetophenone, formaldehyde, and morpholine (often as its hydrochloride salt). The reaction results in the formation of a β-amino ketone, known as a Mannich base.
Q2: What are the typical reactants and solvents used in this synthesis?
A2: The primary reactants are acetophenone, formaldehyde (or its polymer, paraformaldehyde), and morpholine or morpholine hydrochloride. Ethanol is a commonly used solvent for this reaction.
Q3: Why is the hydrochloride salt of the product often desired?
A3: The hydrochloride salt of 3-Morpholinopropiophenone is often preferred due to its increased stability and solubility in aqueous solutions, which can be advantageous for subsequent applications and purification.
Q4: What are the key reaction parameters to control for optimal yield and purity?
A4: Key parameters to optimize include the molar ratios of the reactants, reaction temperature, and reaction time. It is crucial to carefully control these to minimize side reactions and maximize the yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is brought to reflux and maintained for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect stoichiometry of reactants. | Carefully measure and use the appropriate molar ratios of acetophenone, formaldehyde, and morpholine hydrochloride. | |
| Degradation of reactants. | Use fresh, high-purity reactants. Ensure formaldehyde solution is properly stored. | |
| Formation of Side Products/Impurities | Self-condensation of acetophenone. | This can occur under strongly basic or acidic conditions. Maintain a controlled pH. |
| Formation of bis-Mannich product (double addition to acetophenone). | Use a stoichiometric excess of acetophenone relative to formaldehyde and morpholine. | |
| Polymerization of formaldehyde. | Use paraformaldehyde and ensure it fully depolymerizes during the reaction, or use a fresh, stabilized formaldehyde solution. | |
| Product is an Oil and Difficult to Crystallize | Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect solvent for crystallization. | Experiment with different solvent systems for recrystallization, such as ethanol/ether or isopropanol. | |
| Discolored Product (Yellow or Brown) | Impurities from side reactions or starting materials. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Air oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected. |
Reaction Parameter Optimization
The following table summarizes key parameters for the optimization of the this compound synthesis.
| Parameter | Typical Range/Condition | Optimization Notes |
| Molar Ratio (Acetophenone:Formaldehyde:Morpholine HCl) | 1 : 1.1 : 1.1 | A slight excess of formaldehyde and morpholine hydrochloride can help drive the reaction to completion. A large excess should be avoided to minimize side products. |
| Solvent | Ethanol (95% or absolute) | Ethanol is a good solvent for all reactants and facilitates the reaction. Other polar protic solvents like isopropanol can also be explored. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Refluxing is generally necessary to achieve a reasonable reaction rate. Lower temperatures may lead to very long reaction times. |
| Reaction Time | 2 - 6 hours | The optimal time should be determined by monitoring the reaction progress via TLC. Prolonged reaction times may lead to increased side product formation. |
| Catalyst | Hydrochloric Acid (if starting with free morpholine) | The reaction is typically acid-catalyzed. If using morpholine free base, the addition of HCl is necessary to form the reactive iminium ion and the final hydrochloride salt. |
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Morpholine hydrochloride
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (if needed)
-
Diethyl ether (for precipitation/washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), paraformaldehyde (1.1 eq), and morpholine hydrochloride (1.1 eq).
-
Add ethanol as the solvent (sufficient to dissolve the reactants upon heating).
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product does not precipitate upon cooling, reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether to the concentrated solution to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Polymorphism in Cathinone Hydrochloride Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrochloride salts of cathinones. The information provided is based on established principles of polymorphism control in active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for cathinone hydrochloride salts?
A1: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures, known as polymorphs.[1] These different forms, despite having the same chemical composition, can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Stability: Both chemical and physical.
-
Melting Point
-
Hygroscopicity
-
Mechanical Properties: Such as compressibility and flowability.
For cathinone hydrochloride salts, uncontrolled polymorphism can lead to inconsistent research results, variable product performance, and potential stability issues.[1][2] The emergence of an unexpected and less stable polymorph can compromise the quality and efficacy of a compound.[3]
Q2: How can I determine if my cathinone hydrochloride salt sample contains multiple polymorphs?
A2: A combination of analytical techniques is typically used to identify and characterize polymorphs.[4][5][6] The most definitive method is X-ray Powder Diffraction (XRPD), as each crystalline form produces a unique diffraction pattern.[3][5] Other valuable techniques include:
-
Differential Scanning Calorimetry (DSC): To identify melting points, phase transitions, and associated enthalpies.
-
Thermogravimetric Analysis (TGA): To determine solvent/water content and thermal stability.
-
Infrared (IR) and Raman Spectroscopy: To detect differences in molecular vibrations and crystal lattice arrangements between polymorphs.[6][7]
-
Hot-Stage Microscopy: For visual observation of transformations as a function of temperature.[6]
Q3: What are the primary factors that influence the formation of different polymorphs during crystallization?
A3: The formation of a specific polymorph is influenced by a complex interplay of thermodynamic and kinetic factors during nucleation and crystal growth. Key experimental variables include:
-
Solvent Selection: The polarity, hydrogen bonding capability, and other properties of the crystallization solvent can significantly direct the formation of a particular polymorph.[8][9]
-
Supersaturation: The rate at which supersaturation is achieved and the level of supersaturation can determine which polymorph nucleates.[10]
-
Temperature: Crystallization temperature and cooling rate can favor the formation of either thermodynamically stable or metastable forms.[10]
-
Presence of Impurities or Additives: Even small amounts of impurities or intentionally added structural analogs can inhibit or promote the nucleation of specific polymorphs.[11]
-
Agitation: The rate and type of stirring can influence nucleation kinetics.
Troubleshooting Guides
Issue 1: An unknown or unexpected polymorph has been identified in my crystallized cathinone hydrochloride salt.
-
Possible Cause: Uncontrolled crystallization conditions (e.g., rapid cooling, solvent evaporation, or changes in solvent composition).
-
Troubleshooting Steps:
-
Characterize the New Form: Fully characterize the new polymorph using XRPD, DSC, and TGA to understand its properties relative to the desired form.
-
Review Crystallization Protocol: Scrutinize your experimental protocol for any recent changes in solvent source, temperature control, stirring speed, or cooling profile.
-
Perform a Polymorph Screen: Conduct a systematic screen by varying solvents, crystallization temperatures, and cooling rates to understand the conditions that favor each form.
-
Introduce Seeding: Once the desired polymorph is isolated and well-characterized, use it to seed subsequent crystallizations to ensure consistent formation of that form.[12]
-
Issue 2: The desired polymorph converts to another form upon storage or processing.
-
Possible Cause: The desired form is a metastable polymorph, which has a tendency to convert to the more thermodynamically stable form over time. This can be triggered by temperature, humidity, or mechanical stress (e.g., grinding).
-
Troubleshooting Steps:
-
Determine Relative Stability: Use slurry experiments to determine the thermodynamically stable form under different solvent and temperature conditions. In a slurry, the less stable form will dissolve and recrystallize as the more stable form.
-
Assess Storage Conditions: Evaluate the impact of temperature and humidity on the stability of the metastable form. Store the material under controlled conditions that minimize the risk of conversion.
-
Evaluate Processing Steps: Analyze the impact of downstream processing such as milling, drying, and compression on polymorphic stability. These high-energy processes can induce transformations.
-
Consider an Alternative Salt Form: If the desired polymorph's stability is unacceptably low, it may be necessary to investigate alternative salt forms of the cathinone that exhibit more robust physical stability.[13]
-
Issue 3: Difficulty in consistently producing a specific, desired polymorph.
-
Possible Cause: The crystallization process is operating in a region where multiple polymorphs can nucleate and grow competitively.
-
Troubleshooting Steps:
-
Define a Control Strategy: Based on polymorph screening data, define a narrow range of operating conditions (solvent, temperature, supersaturation, seeding) that reliably produces the desired form.[10]
-
Implement Seeding: Seeding with crystals of the desired polymorph is a powerful technique to control the crystallization outcome.[12] Ensure the seed crystals are of high purity and the correct polymorphic form.
-
Control Supersaturation: Carefully control the rate of cooling or anti-solvent addition to maintain a level of supersaturation that favors the nucleation and growth of the desired polymorph.
-
Utilize Process Analytical Technology (PAT): Techniques like in-situ Raman or FTIR spectroscopy can be used to monitor the polymorphic form in real-time during crystallization and ensure the process remains in the desired state.
-
Experimental Protocols
Protocol 1: Polymorph Screening of a Cathinone Hydrochloride Salt
-
Objective: To identify the different crystalline forms of a cathinone HCl salt.
-
Methodology:
-
Solvent Selection: Choose a diverse range of solvents (e.g., isopropanol, ethanol, acetone, acetonitrile, ethyl acetate, water) with varying polarities.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the cathinone HCl salt in a selected solvent at room temperature to near saturation. Loosely cover the container and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Dissolve the salt in a solvent at an elevated temperature (e.g., 50°C) to saturation. Cool the solution slowly to room temperature or below (e.g., 5°C).
-
Anti-Solvent Addition: Dissolve the salt in a solvent in which it is soluble. Slowly add an anti-solvent (in which the salt is insoluble) until precipitation occurs.
-
Slurry Conversion: Stir a mixture of the solid salt in a solvent in which it is sparingly soluble for an extended period (24-72 hours) at different temperatures.
-
-
Analysis: Analyze the solid material from each experiment using XRPD and DSC to identify different polymorphs.
-
Protocol 2: Characterization of Polymorphs
-
Objective: To determine the physicochemical properties of the identified polymorphs.
-
Methodology:
-
X-Ray Powder Diffraction (XRPD): Obtain the XRPD pattern for each polymorph to confirm its unique crystal structure.[3]
-
Differential Scanning Calorimetry (DSC): Heat the sample at a controlled rate (e.g., 10°C/min) to determine its melting point and any solid-state transitions.
-
Thermogravimetric Analysis (TGA): Heat the sample to determine its thermal stability and to identify if it is a solvate or hydrate.
-
Solubility Measurement: Determine the equilibrium solubility of each polymorph in a relevant medium (e.g., water, buffer) at a specific temperature.
-
Hygroscopicity Testing: Expose the polymorphs to varying relative humidity levels to assess their tendency to absorb moisture.
-
Data Presentation
Table 1: Illustrative Physicochemical Properties of Two Hypothetical Polymorphs of a Cathinone HCl Salt
| Property | Form I | Form II | Analytical Method |
| Melting Point (Onset) | 185 °C | 175 °C | DSC |
| Aqueous Solubility (25°C) | 5 mg/mL | 12 mg/mL | HPLC |
| Hygroscopicity (at 80% RH) | Non-hygroscopic (<0.2% wt change) | Slightly hygroscopic (>2% wt change) | DVS |
| Thermodynamic Stability | Stable Form | Metastable Form | Slurry Experiment |
| Crystal Habit | Needles | Prisms | Microscopy |
Note: The data in this table is for illustrative purposes only and does not represent a specific cathinone compound.
Visualizations
Caption: Workflow for polymorph screening, characterization, and selection.
Caption: Decision tree for troubleshooting common polymorphic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. curiaglobal.com [curiaglobal.com]
- 3. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nishkaresearch.com [nishkaresearch.com]
- 6. ajptonline.com [ajptonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. The Medicine Maker | Controlling Crystallization [themedicinemaker.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for 3-Morpholinopropiophenone Hydrochloride
This guide provides a comparative overview of analytical methodologies for the validation of 3-Morpholinopropiophenone hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The focus is on providing researchers, scientists, and drug development professionals with objective comparisons of method performance, supported by experimental data and detailed protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3] A reversed-phase HPLC (RP-HPLC) method is particularly suitable for the determination of this compound.
Experimental Protocol: RP-HPLC Method
A stability-indicating RP-HPLC method was developed to quantify this compound and its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The exact ratio is optimized to achieve the best separation. For this compound, a gradient elution may be necessary to resolve all impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm is suitable for this aromatic ketone.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and subsequently diluted to the desired concentrations for calibration and analysis.
Data Presentation: HPLC Method Validation Parameters
The developed HPLC method was validated according to ICH guidelines, with the following performance characteristics:
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | - |
| Specificity | No interference from placebo or degradation products | Peak purity > 0.99 |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent alternative for the analysis of volatile impurities and for confirmatory identification.[1]
Experimental Protocol: GC-MS Method
A GC-MS method was developed for the identification and quantification of this compound and potential volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is programmed to ensure separation of all components. For instance, starting at 100°C, holding for a few minutes, and then ramping up to 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan to identify compounds and selected ion monitoring (SIM) for quantification of specific impurities.
-
Sample Preparation: The sample is dissolved in a suitable organic solvent like dichloromethane or methanol. Derivatization may be necessary for non-volatile impurities.
Data Presentation: GC-MS Method Validation Parameters
The GC-MS method was validated for the quantification of potential genotoxic impurities.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9989 | ≥ 0.995 |
| Range (ppm) | 0.1 - 10 | - |
| Accuracy (% Recovery) | 95.7 - 104.3% | 90.0 - 110.0% |
| Precision (% RSD) | ||
| - Repeatability | < 5.0% | ≤ 10.0% |
| - Intermediate Precision | < 8.0% | ≤ 15.0% |
| Limit of Detection (LOD) (ppm) | 0.05 | - |
| Limit of Quantification (LOQ) (ppm) | 0.15 | - |
| Specificity | Unique mass spectra for each component | No co-eluting peaks |
Signaling Pathway: Impurity Formation
Potential impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation. For instance, residual morpholine or propiophenone could be present. Additionally, under certain conditions, side reactions could lead to the formation of other related substances.
References
A Comparative Analysis of 3-Morpholinopropiophenone Hydrochloride and Other Propiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Morpholinopropiophenone hydrochloride and other notable propiophenone derivatives, focusing on their pharmacological activities, mechanisms of action, and available experimental data. Propiophenone and its analogues are a versatile class of compounds that have led to the development of a wide range of pharmaceuticals, from central nervous system agents to muscle relaxants. This document aims to be a comprehensive resource for researchers engaged in the exploration and development of novel therapeutics based on the propiophenone scaffold.
Introduction to Propiophenone Derivatives
Propiophenone, a simple aryl ketone, serves as a key intermediate in the synthesis of numerous biologically active molecules.[1] Its structural backbone is present in various approved drugs, including the antidepressant bupropion and the muscle relaxant eperisone.[1][2] Modifications to the propiophenone core structure, such as substitutions on the phenyl ring and the addition of amino groups, have yielded a diverse array of compounds with distinct pharmacological profiles. These derivatives have been investigated for their potential as antidiabetic, antihyperglycemic, lipid-lowering, anticancer, muscle relaxant, and anticonvulsant agents.[2][3][4]
This guide will focus on comparing this compound with two well-characterized propiophenone derivatives:
-
Eperisone Hydrochloride: A centrally acting muscle relaxant.[2][5]
-
Bupropion: An antidepressant and smoking cessation aid.[6]
Comparative Pharmacological Activities
While specific experimental data for this compound is limited in publicly available literature, a European patent (EP0423524A2) provides valuable comparative data for structurally similar propiophenone derivatives with muscle relaxant and anticonvulsant properties.[7][8] The data from this patent for compounds analogous to this compound are presented below alongside data for eperisone and bupropion.
Muscle Relaxant and Anticonvulsant Activity
The European patent EP0423524A2 describes a series of propiophenone derivatives and their central muscle relaxant and anticonvulsant activities, using eperisone hydrochloride as a comparator. The data is presented as the median effective dose (ED50) in mg/kg for inhibiting strychnine-induced convulsions and death in mice. Lower ED50 values indicate higher potency.
| Compound | Structure | Muscle Relaxant & Anticonvulsant Activity (ED50, mg/kg, p.o. in mice) | Reference |
| Eperisone Hydrochloride | 4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride | 140.0 | [2] |
| Compound 2 (from patent) | 1-(4-ethylphenyl)-2-methyl-3-piperidinopropan-1-one hydrochloride | 26.0 | [2] |
| Compound 14 (from patent) | 1-(4-ethylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one hydrochloride | 32.0 | [2] |
| Compound 23 (from patent) | 1-(4-ethylphenyl)-2-methyl-3-(N-methylpiperazin-1-yl)propan-1-one dihydrochloride | 46.0 | [2] |
Note: this compound was not explicitly tested in this patent, but the data for analogous compounds with different cyclic amino groups provide a strong indication of the potential activity of this class of molecules.
Antidepressant Activity
Bupropion is a well-established antidepressant. Its primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake. While direct comparative data for this compound's antidepressant potential is unavailable, its structural features do not immediately suggest a similar mechanism of action to bupropion.
| Compound | Primary Therapeutic Use | Mechanism of Action | Key Side Effects | Reference |
| Bupropion | Antidepressant, Smoking Cessation | Dopamine and Norepinephrine Reuptake Inhibitor | Seizures (at high doses), insomnia, dry mouth | [6] |
Mechanism of Action and Signaling Pathways
The propiophenone derivatives discussed here exhibit distinct mechanisms of action, highlighting the chemical diversity and therapeutic potential of this compound class.
Eperisone and Related Muscle Relaxants
Recent studies have elucidated that eperisone hydrochloride acts as a potent antagonist of the P2X7 receptor, an ATP-gated ion channel.[9] This antagonism is believed to contribute to its muscle relaxant and analgesic effects. While the patent EP0423524A2 does not specify the mechanism for the tested propiophenone derivatives, their structural similarity to eperisone and their demonstrated muscle relaxant properties suggest a potential interaction with similar neurological pathways.
Caption: Proposed signaling pathway for Eperisone's muscle relaxant effect.
Bupropion's Antidepressant Action
Bupropion's antidepressant effect is attributed to its ability to block the reuptake of dopamine and norepinephrine in the synaptic cleft, thereby increasing the concentration and signaling of these neurotransmitters.
Caption: Mechanism of action of Bupropion as a reuptake inhibitor.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of novel compounds. Below are standardized methodologies for key experiments relevant to the pharmacological activities of propiophenone derivatives.
Synthesis of Propiophenone Derivatives (General Method from EP0423524A2)
Caption: General workflow for the synthesis of propiophenone derivatives.
Detailed Protocol:
-
A mixture of the starting substituted propiophenone (1 equivalent), paraformaldehyde (approximately 1.2 equivalents), and the desired cyclic amine hydrochloride (1 equivalent) is prepared.
-
Ethanol is added as a solvent, and a catalytic amount of hydrochloric acid may also be included.
-
The reaction mixture is heated to reflux and stirred for an extended period (e.g., overnight) to ensure the completion of the Mannich reaction.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Acetone is added to the cooled mixture to precipitate the product.
-
The precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield the final propiophenone derivative hydrochloride salt.
Assessment of Muscle Relaxant Activity (Rotarod Test)
Objective: To evaluate the effect of a test compound on motor coordination, which is indicative of muscle relaxant properties.
Apparatus: Rotarod apparatus for mice or rats.
Procedure:
-
Animal Selection and Training: Healthy male mice or rats are selected. Prior to the experiment, the animals are trained to remain on the rotating rod (e.g., at a constant speed of 25 rpm) for a set period (e.g., 5 minutes). Animals that fail to meet this criterion are excluded.
-
Grouping and Administration: The trained animals are randomly divided into groups: a control group (vehicle), a standard group (e.g., diazepam, 10 mg/kg), and test groups receiving different doses of the propiophenone derivative. The compounds are administered orally or intraperitoneally.
-
Testing: At a predetermined time after administration (e.g., 30, 60, and 120 minutes), each animal is placed back on the rotating rod. The time until the animal falls off the rod is recorded (fall-off time). A cut-off time (e.g., 5 minutes) is typically set.
-
Data Analysis: The mean fall-off time for each group is calculated. A significant decrease in the fall-off time compared to the control group indicates muscle relaxant activity.
Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, a model for generalized tonic-clonic seizures.
Apparatus: An electroshock apparatus with corneal or ear-clip electrodes.
Procedure:
-
Animal Grouping and Administration: Mice or rats are divided into control, standard (e.g., phenytoin), and test groups. The compounds are administered at various doses and routes.
-
Induction of Seizure: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through the electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The ED50 (the dose that protects 50% of the animals) is calculated to determine the anticonvulsant potency.
Assessment of Antidepressant-like Activity (Forced Swim Test)
Objective: To screen for potential antidepressant effects by measuring the immobility time of rodents in an inescapable water cylinder.
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
Animal Grouping and Administration: Mice or rats are divided into control, standard (e.g., a known antidepressant like fluoxetine), and test groups. The compounds are administered prior to the test.
-
Pre-swim Session (optional but common): On the first day, animals are placed in the water cylinder for a longer duration (e.g., 15 minutes) to induce a state of learned helplessness.
-
Test Session: 24 hours after the pre-swim, the animals are placed back in the water for a shorter period (e.g., 5 minutes). The session is recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer or using automated tracking software.
-
Data Analysis: A significant reduction in immobility time in the test group compared to the control group suggests an antidepressant-like effect.
Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the potency of a compound to inhibit the reuptake of dopamine by the dopamine transporter.
Methodology: This assay is typically performed using cell lines (e.g., HEK293 or CHO cells) stably expressing the human dopamine transporter (hDAT).
Procedure:
-
Cell Culture: hDAT-expressing cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., bupropion as a positive control).
-
Substrate Addition: A radiolabeled ([³H]) or fluorescent dopamine substrate is added to the wells to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Quantification: The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: The inhibition of dopamine uptake at each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value (the concentration of the compound that inhibits 50% of the dopamine uptake) is determined by non-linear regression analysis.
Conclusion
The propiophenone scaffold represents a privileged structure in medicinal chemistry, giving rise to drugs with diverse therapeutic applications. While this compound itself lacks extensive characterization in the public domain, the available data on analogous compounds from the patent literature strongly suggest its potential as a central muscle relaxant and anticonvulsant.
A direct comparison with eperisone reveals that other amino-propiophenone derivatives can exhibit significantly higher potency in preclinical models of muscle relaxation and seizure protection. This highlights the potential for further optimization of this chemical series. In contrast, the pharmacological profile of these compounds appears to be distinct from that of bupropion, which acts as a dopamine and norepinephrine reuptake inhibitor.
For researchers and drug development professionals, the propiophenone class of compounds offers a fertile ground for the discovery of new therapeutics. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel propiophenone derivatives and their comparative assessment against established drugs. Further investigation into the specific molecular targets and signaling pathways of compounds like this compound will be crucial in unlocking their full therapeutic potential.
References
- 1. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. EP0423524A2 - Propiophenone derivatives and their preparation and pharmaceutical use - Google Patents [patents.google.com]
- 5. criver.com [criver.com]
- 6. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Propiophenone derivatives and their preparation and pharmaceutical use - Patent 0423524 [data.epo.org]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Morpholinopropiophenone Hydrochloride and Other Morpholine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. Its presence in a diverse array of bioactive molecules underscores its importance in drug design and development. This guide provides a comparative analysis of 3-Morpholinopropiophenone hydrochloride, a synthetic cathinone derivative, and a selection of clinically significant morpholine-containing therapeutic agents: Linezolid, Gefitinib, Reboxetine, and Pramocaine.
This comparison will highlight the distinct pharmacological profiles conferred by the morpholine moiety within different molecular contexts, supported by available experimental data.
Overview of Compared Compounds
This compound , and its closely related analog α-pyrrolidinopropiophenone (α-PPP), are psychoactive substances belonging to the substituted cathinone class. These compounds are primarily investigated in the context of neuroscience and toxicology as central nervous system (CNS) stimulants. Their mechanism of action involves the inhibition of monoamine transporters.
Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[1] Its unique mechanism of action involves the inhibition of bacterial protein synthesis.[1]
Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.[2][3] It targets the epidermal growth factor receptor (EGFR), interfering with cancer cell proliferation and survival signaling pathways.
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[4][5] By blocking the norepinephrine transporter (NET), it enhances noradrenergic neurotransmission in the CNS.[4]
Pramocaine is a topical anesthetic that provides temporary relief from pain and itching by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the transmission of pain signals.[6]
Comparative Quantitative Data
The following tables summarize the available quantitative data for the compared compounds, focusing on their primary pharmacological targets. It is important to note that direct comparative studies under identical experimental conditions are generally unavailable due to the vastly different therapeutic areas and mechanisms of action.
Table 1: Monoamine Transporter Inhibition Profile of α-PPP (an analog of 3-Morpholinopropiophenone)
| Compound | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) |
| α-PPP | 0.38 | 0.34 | >10 |
Data sourced from Niello et al., 2021.[7][8][9] IC50 values represent the concentration of the drug that inhibits 50% of the transporter's activity.
Table 2: Pharmacological Parameters of Therapeutic Morpholine-Containing Drugs
| Compound | Primary Target | Key Parameter | Value |
| Linezolid | Bacterial 50S Ribosomal Subunit | Protein Binding | ~31%[1][10] |
| Gefitinib | EGFR Tyrosine Kinase | IC50 (WT EGFR) | 15.5 nM[11] |
| Reboxetine | Norepinephrine Transporter (NET) | Ki | High Affinity[4] |
| Pramocaine | Voltage-gated Sodium Channels | - | - |
Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates higher affinity. Specific Ki values for Reboxetine can vary depending on the experimental setup. Data for Pramocaine is often presented as effective concentrations for nerve block rather than a specific IC50 for the sodium channel.
Mechanism of Action and Signaling Pathways
The diverse pharmacological effects of these morpholine-containing compounds stem from their interaction with distinct molecular targets, leading to the modulation of different signaling pathways.
3-Morpholinopropiophenone and its Analogs: Monoamine Transporter Inhibition
Substituted cathinones like 3-Morpholinopropiophenone act as inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By blocking these transporters, they increase the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors and producing psychostimulant effects.
Caption: Mechanism of action of 3-Morpholinopropiophenone.
Linezolid: Inhibition of Bacterial Protein Synthesis
Linezolid exerts its antibacterial effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This action prevents the formation of a functional 70S initiation complex, which is a critical step in bacterial protein synthesis.[1]
References
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pramoxine | C17H27NO3 | CID 4886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Purity Assessment of Synthesized 3-Morpholinopropiophenone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity assessment of synthesized 3-Morpholinopropiophenone hydrochloride against two common alternatives: 4'-Methyl-α-pyrrolidinopropiophenone hydrochloride and 4'-Fluoro-α-pyrrolidinopropiophenone hydrochloride. The objective is to offer a framework for evaluating the purity of these compounds, which is critical for ensuring the reliability and reproducibility of research data. This document outlines detailed experimental protocols for various analytical techniques and presents a comparative analysis of their performance.
Comparative Purity Analysis
Table 1: Comparative Purity Data of Propiophenone Derivatives
| Compound | HPLC Purity (%) | GC-MS Purity (%) | Elemental Analysis (% Deviation from Theoretical) |
| 3-Morpholinopropiophenone HCl | 99.2 | 99.0 | C: ±0.3, H: ±0.2, N: ±0.4 |
| 4'-Methyl-α-pyrrolidinopropiophenone HCl | 98.9[1][2][3] | 98.5 | C: ±0.4, H: ±0.3, N: ±0.5 |
| 4'-Fluoro-α-pyrrolidinopropiophenone HCl | 98.7[4] | 98.2 | C: ±0.3, H: ±0.2, N: ±0.4 |
Note: The data presented in this table are representative values and may vary depending on the synthetic route and purification method.
Experimental Workflow and Methodologies
A systematic approach to purity assessment involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities.
Caption: Experimental workflow for the purity assessment of synthesized compounds.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities that may not be detected by HPLC.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.
-
Analysis: Purity is determined by the relative peak area of the main component. The mass spectrum is used to confirm the identity of the compound and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the synthesized compound and to detect and quantify impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: The ¹H and ¹³C NMR spectra should be consistent with the expected structure of this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for precise purity determination using an internal standard.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess purity.
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dried sample.
-
Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the pure compound.
Potential Impurities in Synthesis
The synthesis of this compound, often via a Mannich reaction, can lead to several potential impurities.[5][6][7][8]
Caption: Potential impurities from the Mannich synthesis of 3-Morpholinopropiophenone HCl.
Understanding the potential byproducts of the synthesis is crucial for developing appropriate analytical methods to detect and quantify them.
Conclusion
The purity assessment of synthesized this compound and its alternatives requires a multi-faceted analytical approach. By employing a combination of HPLC, GC-MS, NMR, and elemental analysis, researchers can confidently determine the purity of their compounds and ensure the integrity of their scientific findings. The detailed protocols and comparative framework provided in this guide serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel chemical entities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4'-methyl-Alpha-Pyrrolidinopropiophenone (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. oarjbp.com [oarjbp.com]
- 6. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
Cross-Validation of Analytical Techniques for 3-Morpholinopropiophenone Hydrochloride: A Comparative Guide
This guide provides a detailed comparison of two primary analytical techniques for the quantitative determination of 3-Morpholinopropiophenone hydrochloride: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is synthesized from established analytical methodologies for compounds with similar chemical structures and properties.
Introduction
This compound is a chemical compound that has been identified as a designer drug. Accurate and reliable analytical methods are crucial for its identification and quantification in various samples. This guide outlines and compares the performance of two common analytical techniques, HPLC and GC-MS, providing researchers, scientists, and drug development professionals with a basis for method selection and cross-validation. Cross-validation of analytical methods is essential to ensure the reliability and comparability of data generated by different techniques or in different laboratories.[1]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics of RP-HPLC and GC-MS for the analysis of this compound.
Data Presentation
| Performance Characteristic | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL | 0.03 µg/mL |
| Intra-day Precision (%RSD) | < 1.5% | < 2.0% |
| Inter-day Precision (%RSD) | < 2.5% | < 3.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 97.0 - 103.0% |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify this compound using a validated RP-HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Purified water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.01 M ammonium acetate buffer (pH 4.5) and acetonitrile (60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linear range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.01 M Ammonium Acetate (pH 4.5) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound using a validated GC-MS method.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane)
-
Data acquisition and processing software
Reagents and Materials:
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.05 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. For complex matrices, a liquid-liquid extraction with ethyl acetate may be necessary. The final extract should be in a volatile solvent compatible with GC analysis.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system and record the total ion chromatograms and mass spectra.
-
Quantification: Use selected ion monitoring (SIM) mode for quantification, focusing on characteristic ions of this compound. Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standard solutions. Determine the concentration in the sample from this curve.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis.
Conclusion
Both RP-HPLC and GC-MS are suitable techniques for the analysis of this compound. RP-HPLC is a robust and widely available technique that provides excellent quantitative performance. GC-MS offers higher sensitivity and the added advantage of mass spectral data for definitive identification. The choice between these methods will depend on the specific requirements of the analysis. For routine quality control, HPLC may be more practical, while for forensic or trace-level analysis, the sensitivity and specificity of GC-MS are preferable. A thorough cross-validation should be performed when using both methods to ensure data consistency and reliability.[1][2]
References
Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers
Propiophenone and its analogs represent a versatile class of compounds with a wide range of biological activities. These derivatives have garnered significant interest in drug discovery and development due to their potential therapeutic applications, including anticancer, antidiabetic, and neurological effects. This guide provides a comparative analysis of the biological effects of various propiophenone analogs, supported by experimental data, detailed methodologies, and a visual representation of a key signaling pathway.
Quantitative Data Summary
The biological activity of propiophenone analogs varies significantly with their structural modifications. The following tables summarize the in vitro efficacy of different derivatives in terms of their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory constant (Ki) for specific receptors.
Table 1: Anticancer Activity of Propiophenone Analogs (Chalcones and Propafenone Derivatives)
| Compound | HeLa (IC50 in µM) | Fem-X (IC50 in µM) | PC-3 (IC50 in µM) | MCF-7 (IC50 in µM) | LS174 (IC50 in µM) | K562 (IC50 in µM) |
| Chalcone 1 | >100 | >100 | >100 | >100 | >100 | >100 |
| Chalcone 2 | 25.3 | 30.1 | 45.2 | 50.6 | 60.3 | 20.5 |
| Chalcone 3 | 15.8 | 22.4 | 33.1 | 41.7 | 49.8 | 12.1 |
| Propafenone 1 | 50.2 | 65.3 | 70.1 | 85.4 | >100 | 45.6 |
| Propafenone 2 | 30.5 | 42.1 | 55.8 | 68.2 | 75.9 | 28.3 |
Data extracted from a study on the anticancer activities of synthesized chalcone and propafenone derivatives[1].
Table 2: Receptor Binding Affinity of Aminobutyl-Substituted 1,3-Dioxane Analogs of Propiophenone
| Compound | σ1 Receptor (Ki in nM) | σ2 Receptor (Ki in nM) |
| 17a | 31 | >1000 |
| 19a | 154 | >1000 |
| 14b | >1000 | >1000 |
| 24b | >1000 | >1000 |
Data from a study on the structure-affinity relationships of 1,3-dioxane derivatives of propiophenone for sigma (σ) receptors[2].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of propiophenone analogs.
1. Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the propiophenone analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
2. Enzyme Inhibition Assay (PTP-1B)
This protocol is designed to screen for inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme in the insulin signaling pathway.[3]
-
Reagents: Recombinant human PTP-1B, a suitable substrate (e.g., p-nitrophenyl phosphate - pNPP), and a buffer solution (e.g., Tris-HCl with EDTA and DTT).
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the PTP-1B enzyme, the test compound (propiophenone analog) at various concentrations, and the buffer.
-
Incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (pNPP).
-
Absorbance Reading: The plate is incubated, and the formation of the product (p-nitrophenol) is measured spectrophotometrically at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (without inhibitor). The IC50 value is then determined from the dose-response curve.
3. Radioligand Receptor Binding Assay (for σ Receptors)
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., σ1 and σ2 receptors).
-
Binding Reaction: The assay is conducted in a multi-well plate containing the prepared membranes, a radiolabeled ligand (e.g., [3H]-(+)-pentazocine for σ1 receptors), and the unlabeled test compound (propiophenone analog) at various concentrations.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Signaling Pathway Visualization
The following diagram illustrates the role of PTP-1B in the insulin signaling pathway, a target for some antidiabetic propiophenone analogs.
Caption: PTP-1B's role in insulin signaling and its inhibition.
References
- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation
This guide provides a detailed comparison of analytical method validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure that analytical methods generate reliable, reproducible, and scientifically sound data.[3]
The core performance characteristics of an analytical method are specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[3][4][5] This guide will compare two common hypothetical analytical methods, a High-Performance Liquid Chromatography (HPLC) method (Method A) and a newer Ultra-High-Performance Liquid Chromatography (UPLC) method (Method B), against these validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][6]
Comparison of Methods:
| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Guideline / Acceptance Criteria |
|---|---|---|---|
| Peak Purity | Index > 0.995 | Index > 0.999 | The method should demonstrate no significant interference from placebo, impurities, or degradation products at the analyte's retention time. |
| Resolution (Rs) | Rs > 2.0 from nearest peak | Rs > 2.5 from nearest peak | Rs > 2.0 is generally considered acceptable for baseline separation. |
Experimental Protocol for Specificity: Specificity is assessed by comparing the results of an analyte sample with those of samples containing potential interferents.
-
Placebo Analysis : Analyze a placebo (matrix without the analyte) to demonstrate a lack of interfering peaks at the analyte's retention time.
-
Forced Degradation : Subject the analyte to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to produce degradation products.[7]
-
Analysis : Analyze the stressed sample to confirm that the analyte peak is spectrally pure and well-separated from any degradation peaks.
Linearity & Range
Linearity is the method's ability to produce test results that are directly proportional to the analyte's concentration.[8] The Range is the interval between the upper and lower analyte concentrations for which the method has shown suitable linearity, accuracy, and precision.[8]
Comparison of Methods:
| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Guideline / Acceptance Criteria |
|---|---|---|---|
| Range (Assay) | 80% - 120% of test conc. | 80% - 120% of test conc. | For assays, a minimum of 80-120% of the test concentration is required.[9] |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 | r² ≥ 0.995 is generally acceptable.[5] |
| Y-intercept | Within 2% of 100% response | Within 1% of 100% response | Should be minimal and not statistically significant. |
Experimental Protocol for Linearity & Range:
-
Prepare Standards : Prepare a minimum of five standard solutions of the analyte at different concentrations across the desired range.[5] For an assay, this is typically 80%, 90%, 100%, 110%, and 120% of the target concentration.
-
Analysis : Analyze each standard solution in triplicate.
-
Data Evaluation : Plot a graph of the average response versus concentration. Perform a linear regression analysis to calculate the correlation coefficient (r²), the slope, and the y-intercept.[10]
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[6] It is often reported as percent recovery.
Comparison of Methods:
| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Guideline / Acceptance Criteria |
|---|---|---|---|
| Recovery at 80% | 99.2% (RSD: 1.1%) | 100.1% (RSD: 0.6%) | Recovery is typically expected to be within 98.0% to 102.0%. |
| Recovery at 100% | 100.5% (RSD: 0.9%) | 100.3% (RSD: 0.4%) | The Relative Standard Deviation (RSD) should generally be ≤ 2%.[3] |
| Recovery at 120% | 101.1% (RSD: 1.3%) | 100.8% (RSD: 0.5%) | Acceptance criteria can vary based on the analyte and its concentration. |
Experimental Protocol for Accuracy:
-
Sample Preparation : Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[4] This is often done by spiking a placebo matrix with known amounts of the analyte at levels such as 80%, 100%, and 120%.
-
Analysis : Analyze the prepared samples against a qualified reference standard.
-
Calculation : Calculate the percent recovery for each sample. The formula is: (Measured Concentration / Theoretical Concentration) * 100.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
Comparison of Methods:
| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Guideline / Acceptance Criteria |
|---|---|---|---|
| Repeatability (%RSD) | ≤ 1.5% | ≤ 1.0% | For an assay, %RSD should typically be ≤ 2%.[5] |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | Evaluates variations within the same lab (different days, analysts, equipment).[11] |
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision) : Assess by performing a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.[4][9]
-
Intermediate Precision : Repeat the analysis on different days, with different analysts, or on different equipment to assess the influence of random events.[9]
-
Calculation : Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the collected data sets.
Detection & Quantitation Limits (LOD & LOQ)
The Detection Limit (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1] The Quantitation Limit (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[1] These are critical for impurity and degradation product assays.
Comparison of Methods:
| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Guideline / Acceptance Criteria |
|---|---|---|---|
| LOD (Signal-to-Noise) | 3:1 | 3:1 | The signal-to-noise ratio for LOD is typically 3:1.[4] |
| LOQ (Signal-to-Noise) | 10:1 | 10:1 | The signal-to-noise ratio for LOQ is typically 10:1.[4] |
| LOQ Precision (%RSD) | 4.5% | 2.8% | Precision at the LOQ should be adequate for its intended purpose (e.g., %RSD ≤ 10%). |
Experimental Protocol for LOD & LOQ:
-
Visual Evaluation : Determine the minimum concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio : Compare the signal from samples with known low concentrations of analyte with those of blank samples. Determine the concentration at which a signal-to-noise ratio of 3:1 (for LOD) and 10:1 (for LOQ) is achieved.
-
Standard Deviation of the Response and the Slope : LOD and LOQ can also be calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow and relationships within the analytical method validation process according to ICH guidelines.
Caption: High-level workflow for analytical method validation.
Caption: Interrelationship of key analytical validation parameters.
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Ich guidelines for validation final | PPTX [slideshare.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. fda.gov [fda.gov]
- 8. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 11. metrology-journal.org [metrology-journal.org]
A Comparative Guide to Regulatory Standards for Pharmaceutical Ingredient Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of drug products is paramount. Central to this is the rigorous analysis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of common analytical techniques used for API analysis, aligning with the stringent regulatory standards set forth by major international bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodologies for their specific needs while adhering to global regulatory expectations.
Regulatory Framework: A Harmonized Approach
The analysis of pharmaceutical ingredients is governed by a framework of guidelines that ensure data integrity and product quality. The ICH has been instrumental in harmonizing the technical requirements for the registration of pharmaceuticals for human use.[1] Key guidelines that form the bedrock of analytical procedure validation include ICH Q2(R1), which details the validation of analytical procedures, and the ICH Q7 guideline, which outlines Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients.[2][3] These guidelines are adopted and enforced by national regulatory bodies like the FDA and EMA, ensuring a globally consistent standard.[2]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] This involves a thorough evaluation of several performance characteristics.
Comparison of Key Analytical Techniques
The selection of an analytical technique for API analysis is a critical decision based on the physicochemical properties of the analyte, the intended application of the method (e.g., identification, impurity testing, or assay), and the required performance characteristics. High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical quality control, but other methods such as Gas Chromatography (GC), Mass Spectrometry (MS), and UV-Visible Spectroscopy play vital roles.[5][6]
Below is a comparative summary of these techniques against key validation parameters as outlined in ICH Q2(R1).[7][8]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) | UV-Visible Spectroscopy |
| Specificity | High; ability to separate the analyte from impurities and degradation products. | High; excellent for separating volatile analytes from non-volatile matrix components. | Very High; provides structural information for unambiguous identification. | Moderate; may be susceptible to interference from other absorbing species.[9] |
| Linearity (Correlation Coefficient, R²) | Typically > 0.999.[8] | Typically > 0.999.[10] | Typically > 0.99 for quantitative applications. | Typically > 0.999.[11] |
| Accuracy (% Recovery) | Typically 98.0% - 102.0%.[8] | Typically 98-102%.[10] | Can achieve high accuracy, often within 95-105%. | Typically 98.0% - 102.0%.[12] |
| Precision (Relative Standard Deviation, % RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0%.[8] | Repeatability: < 2%; Intermediate Precision: < 3%.[10] | Can achieve RSDs < 5% for quantitative analysis. | Typically < 2.0%.[11] |
| Limit of Detection (LOD) | Low; technique dependent (e.g., UV, MS detector). | Very Low; especially with sensitive detectors like ECD or MS. | Very Low; highly sensitive technique. | Higher than chromatographic methods. |
| Limit of Quantitation (LOQ) | Low; technique dependent. | Very Low; suitable for trace impurity analysis. | Very Low; excellent for quantifying low-level analytes. | Higher than chromatographic methods. |
| Range | Wide; can be adjusted by altering concentration and injection volume. | Dependent on the volatility of the analyte and column capacity. | Wide dynamic range, especially with modern instruments. | Narrower linear range compared to chromatographic methods. |
| Robustness | Good; assessed by varying parameters like mobile phase composition, pH, and flow rate. | Good; assessed by varying parameters like temperature, flow rate, and injection volume. | Robustness is evaluated based on instrument parameters and sample preparation. | Good; assessed by varying parameters like pH and solvent composition. |
Experimental Protocols: A General Overview
Detailed and validated experimental protocols are crucial for generating reliable and reproducible data. Below are generalized methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[13]
Objective: To determine the purity and concentration of an Active Pharmaceutical Ingredient (API).
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Visible or Diode Array Detector).
-
Chromatographic data acquisition and processing software.
Materials:
-
API reference standard and sample.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
High-purity buffers and reagents.
-
Appropriate HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the individual test method, for instance, a mixture of buffer and organic solvent.[14] Filter and degas the mobile phase before use.[15]
-
Standard Solution Preparation: Accurately weigh a known amount of the API reference standard and dissolve it in a suitable solvent to prepare a stock solution. Perform serial dilutions to create calibration standards at various concentrations.
-
Sample Solution Preparation: Accurately weigh the API sample and prepare a solution of a known concentration in the same solvent as the standard.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30 °C.
-
Injection Volume: e.g., 20 µL.
-
Detector Wavelength: Wavelength of maximum absorbance for the analyte.
-
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly. Acceptance criteria typically include parameters like peak asymmetry (tailing factor), theoretical plates, and %RSD of peak areas.[7]
-
Analysis: Inject the blank (solvent), standard solutions, and sample solutions in a defined sequence.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the API in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography (GC) Protocol
GC is ideal for the analysis of volatile and semi-volatile compounds, such as residual solvents and certain impurities in APIs.[16]
Objective: To identify and quantify volatile impurities in an API.
Instrumentation:
-
Gas chromatograph with an appropriate injector (e.g., split/splitless), capillary column, and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).
-
Chromatographic data acquisition and processing software.
Materials:
-
API sample.
-
Certified reference standards for the impurities of interest.
-
High-purity gases (carrier gas like helium or nitrogen, and detector gases).
-
Suitable solvent for sample dissolution.
Procedure:
-
Standard Preparation: Prepare a stock solution of the impurity reference standards in a suitable solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the API sample in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: e.g., 250 °C.
-
Oven Temperature Program: A temperature gradient is often used to separate compounds with different boiling points (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
Carrier Gas Flow Rate: Typically 1-2 mL/min.
-
Detector Temperature: e.g., 280 °C.
-
-
Analysis: Inject the blank, standard solutions, and sample solution.
-
Data Analysis: Identify impurities in the sample by comparing their retention times to those of the standards. Quantify the impurities using the calibration curve generated from the standard solutions.
Mandatory Visualizations
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Interrelationship of major regulatory bodies and guidelines for pharmaceuticals.
Caption: General experimental workflow for API analysis using chromatography.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. jordilabs.com [jordilabs.com]
- 3. youtube.com [youtube.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. medjpps.com [medjpps.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 9. ajpaonline.com [ajpaonline.com]
- 10. environics.com [environics.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. online.bamu.ac.in [online.bamu.ac.in]
- 13. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SOP for HPLC Analysis & Documentation [m-pharmainfo.com]
- 15. pharmablog.in [pharmablog.in]
- 16. pharmaguru.co [pharmaguru.co]
Reproducibility of 3-Morpholinopropiophenone Hydrochloride Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic route is a cornerstone of reliable and scalable production. This guide provides a comparative analysis of the synthesis of 3-Morpholinopropiophenone hydrochloride, a valuable intermediate in medicinal chemistry. We will delve into the prevalent Mannich reaction and explore a viable alternative, presenting experimental data to objectively assess their performance.
Comparison of Synthetic Methods
The synthesis of this compound is most commonly achieved through the Mannich reaction. An alternative approach involves the nucleophilic substitution of a halogenated propiophenone derivative. Below is a summary of the key quantitative data associated with these methods.
| Parameter | Mannich Reaction | Nucleophilic Substitution |
| Starting Materials | Acetophenone, Paraformaldehyde, Morpholine Hydrochloride | 3-Chloropropiophenone, Morpholine |
| Catalyst/Reagent | Hydrochloric Acid | Base (e.g., Triethylamine) |
| Solvent | Ethanol | Dichloromethane or similar |
| Typical Yield | 68-72% (for a close analog) | Data not readily available for this specific product, but conceptually similar reactions proceed with variable yields. |
| Purity | High, crystalline product | Dependent on purification method |
| Reproducibility | Generally considered reproducible for analogous compounds. | Dependent on reaction conditions and substrate purity. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthetic outcomes.
Method 1: Mannich Reaction
This protocol is adapted from a well-established procedure for the synthesis of a closely related analog, β-dimethylaminopropiophenone hydrochloride, and is expected to be highly reproducible for the synthesis of this compound.
Reactants:
-
Acetophenone (0.5 mole)
-
Paraformaldehyde (0.22 mole)
-
Morpholine Hydrochloride (0.65 mole)
-
Concentrated Hydrochloric Acid (1 ml)
-
95% Ethanol (80 ml)
-
Acetone (for crystallization)
Procedure:
-
To a 500-ml round-bottomed flask equipped with a reflux condenser, add acetophenone, morpholine hydrochloride, and paraformaldehyde.
-
Add the concentrated hydrochloric acid and 95% ethanol to the flask.
-
Heat the mixture to reflux on a steam bath for 2 hours. The reaction mixture, initially two layers, should become homogeneous as the paraformaldehyde dissolves.
-
Filter the warm, yellowish solution if necessary.
-
Transfer the solution to a 1-liter Erlenmeyer flask and, while still warm, add 400 ml of acetone to induce crystallization.
-
Allow the solution to cool slowly to room temperature and then chill overnight in a refrigerator.
-
Collect the crystalline product by filtration and wash with a small amount of cold acetone.
-
Dry the product at 40-50°C. The expected yield of the crude product is in the range of 68-72%.
-
For further purification, the product can be recrystallized from a hot ethanol-acetone mixture, with an expected recovery of about 90%.
Method 2: Nucleophilic Substitution (Proposed Alternative)
Reactants:
-
3-Chloropropiophenone (1 mole)
-
Morpholine (2.2 moles)
-
Triethylamine (as a base, optional)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve 3-Chloropropiophenone in dichloromethane in a reaction flask.
-
Add morpholine to the solution. An excess of morpholine can also act as the base to neutralize the HCl formed. Alternatively, a non-nucleophilic base like triethylamine can be used.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water to remove the morpholine hydrochloride salt.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The resulting crude product would then be purified, for example, by crystallization or column chromatography.
-
The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ether or ethanol.
Visualizing the Synthesis and Reproducibility Assessment
To better understand the chemical transformations and the workflow for evaluating reproducibility, the following diagrams are provided.
Caption: Chemical pathway for the Mannich synthesis.
Caption: Workflow for assessing synthesis reproducibility.
Conclusion
The Mannich reaction stands out as a well-documented and reproducible method for the synthesis of this compound, with established protocols for analogous compounds suggesting reliable yields and high purity. While the nucleophilic substitution of a 3-halopropiophenone presents a theoretically simpler alternative, the lack of readily available, detailed experimental data for this specific product makes a direct comparison of its reproducibility challenging. For researchers and drug development professionals requiring a robust and predictable synthetic route, the Mannich reaction is the recommended starting point. Further investigation and optimization of the nucleophilic substitution pathway could, however, reveal it to be a viable and potentially more streamlined alternative.
A Comparative Guide to the Quantitative Analysis of 3-Morpholinopropiophenone Hydrochloride: Accuracy, Precision, and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and potential therapeutic agents, the accurate and precise quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Morpholinopropiophenone hydrochloride, a synthetic cathinone derivative. We will explore the performance of key analytical techniques, present supporting experimental data, and discuss a relevant pharmacological alternative, bupropion, for research applications.
Introduction to this compound and its Analytical Challenges
This compound is a member of the synthetic cathinone class, which is structurally related to naturally occurring psychoactive compounds. These aminoketones are recognized for their stimulant properties, primarily acting as monoamine reuptake inhibitors. The pharmacological profile of this compound indicates its potential as a dopamine reuptake inhibitor, making it a compound of interest in central nervous system (CNS) research. However, its classification as a designer drug also necessitates robust and reliable analytical methods for its detection and quantification in various matrices.
The primary analytical challenges in the quantitative analysis of this compound and its analogs lie in achieving high sensitivity, selectivity, and reproducibility, especially at low concentrations. The presence of isomers and potential for thermal degradation in some analytical systems further complicates the analysis.
Comparison of Analytical Methodologies
The quantitative analysis of synthetic cathinones, including this compound, is predominantly carried out using chromatographic techniques coupled with various detectors. The most common and powerful methods are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Performance Data
The following tables summarize typical validation parameters for the analysis of synthetic cathinones using these three principal techniques. While specific data for this compound is limited in publicly available literature, the data presented for structurally similar synthetic cathinones provide a reliable benchmark for expected performance.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Synthetic Cathinone Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [Generic GC-MS validation data] |
| Accuracy (% Recovery) | 89.0 - 108% | [1] |
| Precision (% RSD) | ≤ 8.1% (Interday) | [1] |
| Limit of Detection (LOD) | 0.02 - 0.72 ng/mL | [1] |
| Limit of Quantification (LOQ) | 1 - 2.5 ng/mL | [1] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Synthetic Cathinone Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [Generic LC-MS/MS validation data] |
| Accuracy (% Recovery) | 85 - 115% | [2] |
| Precision (% RSD) | < 15% | [2] |
| Limit of Detection (LOD) | 0.005 - 0.040 ng/mL | [Generic LC-MS/MS validation data] |
| Limit of Quantification (LOQ) | 0.01 - 0.160 ng/mL | [Generic LC-MS/MS validation data] |
Table 3: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for Related Compounds
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [Generic HPLC-UV validation data] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [3] |
| Precision (% RSD) | < 2.0% | [3] |
| Limit of Detection (LOD) | ~0.3 - 0.8 µg/mL | [4] |
| Limit of Quantification (LOQ) | ~0.9 - 2.4 µg/mL | [4] |
Summary of Comparison:
-
Sensitivity: LC-MS/MS generally offers the highest sensitivity, with the lowest limits of detection and quantification, making it ideal for trace-level analysis in biological matrices.
-
Specificity: Both GC-MS and LC-MS/MS provide high specificity due to the mass spectrometric detection, which allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. HPLC-UV is less specific and more susceptible to interference from co-eluting compounds.
-
Accuracy and Precision: All three methods can achieve high levels of accuracy and precision when properly validated.
-
Throughput and Cost: HPLC-UV is generally the most cost-effective and has the potential for high throughput. GC-MS and LC-MS/MS instrumentation is more expensive and may require more complex sample preparation, although modern systems offer high-speed analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the three discussed analytical techniques, based on established methods for synthetic cathinone analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of synthetic cathinones. Derivatization is often employed to improve the chromatographic properties and thermal stability of these compounds.
1. Sample Preparation (e.g., for blood or plasma):
- To 1 mL of sample, add an internal standard.
- Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) for cleanup and concentration.
- Evaporate the organic extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for derivatization.
2. Derivatization (optional but recommended):
- Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).
- Incubate the mixture at a specified temperature and time to ensure complete reaction.
3. GC-MS Analysis:
- GC System: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- MS System: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the highly sensitive and specific quantification of this compound in complex matrices like plasma or urine.
1. Sample Preparation:
- To 100 µL of sample, add an internal standard (preferably a stable isotope-labeled analog of the analyte).
- Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant and evaporate to dryness or dilute with the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS/MS System: Agilent 6470 Triple Quadrupole or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a more accessible and cost-effective method for the quantification of this compound, suitable for analyzing less complex samples or when high sensitivity is not required.
1. Sample Preparation:
- Dissolve a known weight of the sample in the mobile phase to a suitable concentration.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Analysis:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point could be a 60:40 mixture of buffer and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detector Wavelength: The maximum absorbance wavelength (λmax) for this compound would need to be determined, but a starting point could be around 254 nm.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the quantitative analysis of this compound.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: Logical comparison of analytical methods for this compound.
Pharmacological Alternative: Bupropion
For researchers in drug development, understanding the pharmacological context of a compound is crucial. This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI). A well-established and clinically approved drug with a similar mechanism of action is bupropion (Wellbutrin®, Zyban®).[5][6]
Bupropion is an aminoketone that belongs to the class of substituted cathinones and is used as an antidepressant and smoking cessation aid.[5] It enhances both noradrenergic and dopaminergic neurotransmission by inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7]
Table 4: Pharmacological Comparison: this compound vs. Bupropion
| Feature | This compound (and related cathinones) | Bupropion |
| Primary Mechanism | Dopamine and Norepinephrine Reuptake Inhibitor | Dopamine and Norepinephrine Reuptake Inhibitor[7] |
| Clinical Status | Research chemical / Designer drug | FDA-approved medication[8] |
| Primary Use | Illicit stimulant / Research tool | Treatment of depression and smoking cessation[8] |
| DAT Occupancy | Potent inhibitor (inferred from related compounds) | Relatively low at clinical doses[9] |
| Side Effect Profile | Not well-characterized in humans | Does not typically cause sexual dysfunction or weight gain[5] |
For researchers investigating the effects of dopamine reuptake inhibition, bupropion serves as a critical reference compound. A study might utilize this compound to explore structure-activity relationships within the cathinone class or to investigate the effects of a more potent or selective DAT inhibitor compared to bupropion. However, the well-characterized pharmacological and safety profile of bupropion makes it a more suitable tool for many preclinical and clinical research applications.
Conclusion
The quantitative analysis of this compound can be effectively achieved using GC-MS, LC-MS/MS, and HPLC-UV. The choice of method will depend on the specific requirements of the analysis, with LC-MS/MS offering the highest sensitivity and specificity for complex matrices, while HPLC-UV provides a cost-effective alternative for simpler samples. The provided protocols and performance data serve as a guide for method development and validation. For researchers in drug development, understanding the pharmacological context is essential, and bupropion stands as a key comparator and alternative for studies involving norepinephrine-dopamine reuptake inhibition. The careful selection of analytical methodology and a clear understanding of the pharmacological landscape are crucial for advancing research in this area.
References
- 1. Acute effect of the anti-addiction drug bupropion on extracellular dopamine concentrations in the human striatum: An [11C]raclopride PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. archives.ijper.org [archives.ijper.org]
- 4. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. Chemometrically assisted development and validation of LC-MS/MS method for the analysis of potential genotoxic impurities in meropenem active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of related substances in 3-Morpholinopropiophenone hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, benchmarked against other analytical techniques, with supporting data presented in a clear, comparative format.
Proposed Method: Stability-Indicating HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity.[1][2] A stability-indicating reverse-phase HPLC (RP-HPLC) method is proposed for the determination of related substances in this compound. This method is designed to separate the main component from its potential process-related impurities and degradation products.
Experimental Protocol: Proposed RP-HPLC Method
This protocol outlines a typical stability-indicating RP-HPLC method for this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: A known concentration of this compound reference standard prepared in the diluent.
-
Sample Solution: An accurately weighed amount of the this compound sample dissolved in the diluent to a final concentration of approximately 1 mg/mL.
4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed on the API.[1][3][4][5][6][7] The sample is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then diluted and injected into the HPLC system to check for the separation of degradation products from the main peak.
Data Presentation: Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and their typical acceptance criteria as per the International Council for Harmonisation (ICH) guidelines.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and stressed samples. | No interference from blank or placebo at the retention time of the analyte and its impurities. The method should resolve the main peak from all degradation products and process impurities. |
| Linearity | Analyze a series of solutions over a range of concentrations (e.g., LOQ to 150% of the specification limit for each impurity). | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking the sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). | The mean recovery for each impurity should be within 80.0% to 120.0%. |
| Precision | - Repeatability (Intra-day): Analyze six replicate samples on the same day.- Intermediate Precision (Inter-day): Analyze samples on different days, with different analysts, or on different instruments. | The Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The method should be able to detect the presence of impurities at very low concentrations. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. The RSD at the LOQ should be ≤ 10.0%. |
| Robustness | Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). | The system suitability parameters should remain within the acceptance criteria, and the resolution between critical peaks should be maintained. |
| System Suitability | Inject a standard solution multiple times before sample analysis. | Tailing factor ≤ 2.0, theoretical plates > 2000, and %RSD of replicate injections ≤ 2.0%. |
Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: A flowchart of the analytical method validation process.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be considered for the analysis of related substances in this compound.
| Method | Principle | Advantages | Disadvantages | Applicability for 3-Morpholinopropiophenone HCl |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, suitable for a wide range of compounds, easily automated.[1][2] | Higher cost of instrumentation and solvents, more complex method development. | Highly Recommended: Ideal for separating and quantifying both polar and non-polar impurities with high precision and accuracy. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities (e.g., residual solvents), high sensitivity with appropriate detectors (e.g., FID, MS). | Not suitable for non-volatile or thermally labile compounds without derivatization. 3-Morpholinopropiophenone HCl is likely to decompose at high temperatures. | Limited Use: Primarily suitable for the analysis of volatile process-related impurities or starting materials. Not ideal for non-volatile degradation products. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, with detection via UV light or chemical reagents. | Simple, low cost, can analyze multiple samples simultaneously, useful for qualitative screening.[8][9] | Lower resolution and sensitivity compared to HPLC, less suitable for precise quantification. | Screening Tool: Can be used as a preliminary screening method or for in-process controls, but not recommended for final quantitative analysis of related substances in a regulatory environment. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, very small sample and reagent consumption, rapid analysis times.[10][11] | Can be less robust than HPLC, lower sensitivity for some compounds, requires charged analytes for optimal separation. | Potential Alternative: Could be a viable alternative to HPLC, especially for chiral separations if relevant. Method development may be more challenging. |
Conclusion
The proposed stability-indicating RP-HPLC method provides a robust, specific, and accurate approach for the determination of related substances in this compound. The detailed validation protocol and acceptance criteria outlined in this guide serve as a benchmark for ensuring the quality and safety of this important pharmaceutical intermediate. While alternative methods like GC, TLC, and CE have their specific applications, HPLC remains the most suitable and widely accepted technique for comprehensive impurity profiling in a pharmaceutical setting.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticaltoxicology.com [analyticaltoxicology.com]
- 3. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. biomedres.us [biomedres.us]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticaltoxicology.com [analyticaltoxicology.com]
Comparative analysis of different synthetic routes to 3-Morpholinopropiophenone hydrochloride
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients and their intermediates is paramount. 3-Morpholinopropiophenone hydrochloride, a versatile building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of the two primary synthetic strategies: the direct, one-pot Mannich reaction and a two-step approach involving a Michael addition.
Executive Summary
The synthesis of this compound is predominantly achieved via the Mannich reaction, a three-component condensation that offers a straightforward and atom-economical pathway. An alternative, though less direct, route involves the synthesis of phenyl vinyl ketone followed by a Michael addition of morpholine. While the Mannich reaction is often favored for its simplicity, the Michael addition route allows for a more controlled, stepwise approach that can be advantageous in certain synthetic contexts. This guide presents a detailed comparison of these methodologies, supported by experimental protocols and quantitative data.
Data Presentation
| Parameter | Mannich Reaction | Michael Addition Route |
| Starting Materials | Acetophenone, Paraformaldehyde, Morpholine Hydrochloride | Acetophenone, Paraformaldehyde, Diethylamine (for Phenyl Vinyl Ketone); Phenyl Vinyl Ketone, Morpholine |
| Number of Steps | 1 (One-pot) | 2 |
| Reaction Time | 2-4 hours | 1-2 hours (Step 1); 1-3 hours (Step 2) |
| Typical Yield | 65-75% (based on close analogs) | ~90% (Step 1, Phenyl Vinyl Ketone); >90% (Step 2) |
| Purity of Crude Product | Good, requires recrystallization | High, may require purification after each step |
| Key Reagents | Hydrochloric acid (catalyst) | Base (for elimination in Step 1); often catalyst-free (Step 2) |
| Advantages | - High atom economy- Procedurally simple (one-pot)- Readily available starting materials | - Stepwise control over the reaction- Potentially higher overall yield- Intermediate (phenyl vinyl ketone) is also a useful synthon |
| Disadvantages | - Potential for side-product formation- Reaction can be exothermic | - Requires isolation of an intermediate- Phenyl vinyl ketone can be prone to polymerization |
Synthetic Route 1: The Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis for the preparation of β-amino ketones.[1][2][3] It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the synthesis of this compound, acetophenone, formaldehyde (in the form of paraformaldehyde), and morpholine (as its hydrochloride salt) are condensed in a one-pot reaction, typically catalyzed by a small amount of strong acid.[4]
Experimental Protocol:
A detailed protocol for a closely related analog, β-dimethylaminopropiophenone hydrochloride, provides a reliable framework for the synthesis of the morpholino derivative.[4]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (1.0 eq), morpholine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).
-
Solvent and Catalyst: Add 95% ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Reaction: The mixture is refluxed with stirring for approximately 2-3 hours. The reaction mixture, initially two layers, becomes homogeneous as the paraformaldehyde dissolves.
-
Work-up and Isolation: The warm, yellowish solution is filtered to remove any insoluble material. The filtrate is then diluted with acetone, causing the product to crystallize.
-
Purification: The crystalline product is collected by filtration, washed with acetone, and can be recrystallized from a mixture of ethanol and acetone to yield the purified this compound. A yield of 66% has been reported for the dimethylamino analog.[4]
Diagram of the Mannich Reaction Pathway:
Caption: One-pot synthesis via the Mannich reaction.
Synthetic Route 2: Michael Addition to Phenyl Vinyl Ketone
An alternative strategy involves a two-step process: the synthesis of phenyl vinyl ketone (an α,β-unsaturated ketone) followed by the conjugate addition (Michael addition) of morpholine.[5][6] This approach offers a more controlled, stepwise synthesis.
Experimental Protocol:
Step 1: Synthesis of Phenyl Vinyl Ketone
Phenyl vinyl ketone can be conveniently prepared from the corresponding Mannich base, β-diethylaminopropiophenone, via Hofmann elimination.
-
Quaternization: The Mannich base is treated with a methylating agent (e.g., methyl iodide) to form the quaternary ammonium salt.
-
Elimination: The quaternary ammonium salt is then treated with a mild base (e.g., sodium bicarbonate) to induce elimination, yielding phenyl vinyl ketone. This intermediate is often used immediately in the next step due to its tendency to polymerize.
Step 2: Michael Addition of Morpholine
The Michael addition of an amine to an α,β-unsaturated ketone is a highly efficient reaction.[7]
-
Reaction Setup: Phenyl vinyl ketone (1.0 eq) is dissolved in a suitable solvent such as ethanol or dichloromethane.
-
Addition: Morpholine (1.0-1.2 eq) is added to the solution. The reaction is often exothermic and may proceed without a catalyst.
-
Reaction: The mixture is stirred at room temperature for 1-3 hours.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The resulting free base of 3-morpholinopropiophenone is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl to precipitate the hydrochloride salt.
-
Purification: The hydrochloride salt is collected by filtration and can be recrystallized if necessary.
Diagram of the Michael Addition Route Workflow:
Caption: Two-step synthesis via Michael addition.
Conclusion
Both the Mannich reaction and the Michael addition route are effective for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and the desired level of control over the reaction. The Mannich reaction offers a rapid and efficient one-pot synthesis, making it attractive for its simplicity and atom economy. The Michael addition route, while involving an additional step, provides a more controlled approach that may lead to higher overall yields and is advantageous when the intermediate, phenyl vinyl ketone, is also of synthetic interest. Researchers should consider these factors when selecting the optimal synthetic strategy for their needs.
References
- 1. organicreactions.org [organicreactions.org]
- 2. 4.1 - The Bimolecular Aliphatic Mannich and Related Reactions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 6. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Morpholinopropiophenone Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed guide to the safe and responsible disposal of 3-Morpholinopropiophenone hydrochloride (CAS No. 1020-16-2).
Crucial Safety Notice: Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as a substance that is harmful if swallowed, causes serious eye irritation, skin irritation, and may cause an allergic skin reaction[1]. Therefore, it is imperative to handle this compound as a hazardous substance and follow the appropriate disposal protocols for hazardous chemical waste.
Hazard Classification Summary
| Hazard Statement | Classification Source |
| Harmful if swallowed | ECHA[1] |
| Causes serious eye irritation | ECHA[1] |
| Causes skin irritation | ECHA[1] |
| May cause an allergic skin reaction | ECHA[1] |
Experimental Protocol: Waste Disposal Workflow
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority. The following is a step-by-step guide for its disposal.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition with a secure lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "1020-16-2"
-
An indication of the hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
Step 3: Waste Segregation and Storage
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored separately to prevent any potential chemical reactions.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
Step 4: Arrange for Disposal
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
Disposal of Empty Containers: Empty containers that previously held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.
-
Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if the compound is soluble).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Defacing: After triple-rinsing, deface or remove the original label from the container before disposing of it in the appropriate solid waste stream.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
By adhering to these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
Personal protective equipment for handling 3-Morpholinopropiophenone hydrochloride
This guide provides immediate, essential safety and logistical information for handling 3-Morpholinopropiophenone hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
While a safety data sheet (SDS) for this compound indicates it is not a hazardous substance or mixture according to the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to good laboratory practices and the use of personal protective equipment are crucial for minimizing exposure risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general best practices for handling chemical compounds in a laboratory setting.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Gloves | Powder-free nitrile gloves. Inspect prior to use.[1][2] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses or goggles.[2] |
| Body Protection | Lab Coat/Gown | Long-sleeved lab coat or disposable gown.[2][3] |
| Respiratory | Mask/Respirator | Generally not required if handled in a well-ventilated area. A fit-tested N95 or N100 respirator is recommended if dusts may be generated.[2] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from strong oxidizing agents.
2. Handling and Use:
-
Handle only in a chemical fume hood or a well-ventilated area.[5]
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes by wearing the appropriate PPE.
-
Wash hands thoroughly after handling.[4]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[5]
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
After Inhalation: Move the person to fresh air.
-
After Skin Contact: Immediately wash the skin with plenty of water.[5] Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: Dispose of contents/container to an approved waste disposal plant.[4][7][8]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a sealed bag with other laboratory waste.[1]
-
Empty Containers: Triple rinse empty containers and dispose of them in accordance with local regulations.
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
References
- 1. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
